Product packaging for 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine(Cat. No.:CAS No. 182125-23-1)

5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine

货号: B179469
CAS 编号: 182125-23-1
分子量: 158.23 g/mol
InChI 键: RHIXDKZVUOGAJU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine (CAS 182125-23-1) is a chemical compound of significant interest in modern medicinal chemistry and drug discovery. It belongs to the class of 1,3,4-thiadiazoles, which are five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms . This scaffold is recognized as a "privileged structure" due to its wide spectrum of biological activities, which include antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects . The compound's structure features a central 1,3,4-thiadiazole ring substituted at the 2-position with an amino group and at the 5-position with a flexible 3-aminopropyl chain . These two primary amine groups make the molecule highly polar and provide multiple sites for hydrogen bonding and further chemical derivatization, such as Schiff base formation, allowing researchers to fine-tune the properties for specific therapeutic targets . The biological activity of 1,3,4-thiadiazole derivatives is often attributed to the =N-C-S moiety . Research into similar 2-amino-1,3,4-thiadiazole compounds has shown that they can act as potent enzyme inhibitors. For instance, some function as inhibitors of inosine 5'-phosphate (IMP) dehydrogenase, a mechanism that has been investigated in the context of anticancer activity . From a synthetic chemistry perspective, modern and efficient methods for producing this class of compounds have been developed, including one-pot synthesis routes that use polyphosphate ester (PPE) to facilitate the reaction between a carboxylic acid and thiosemicarbazide, avoiding the use of highly toxic additives . With a molecular formula of C5H10N4S and a molecular weight of 158.23 g/mol , this compound serves as a valuable heterocyclic building block. It is offered for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N4S B179469 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine CAS No. 182125-23-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-(3-aminopropyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S/c6-3-1-2-4-8-9-5(7)10-4/h1-3,6H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIXDKZVUOGAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=NN=C(S1)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a core 1,3,4-thiadiazole ring. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its widespread appearance in pharmacologically active compounds. The molecule is characterized by a reactive 2-amino group and a flexible 5-(3-aminopropyl) side chain, which provide opportunities for hydrogen bonding and conformational adjustments within biological targets. The 1,3,4-thiadiazole nucleus is known for its metabolic stability and its ability to act as a bioisostere of pyrimidine, allowing it to interfere with biological pathways such as DNA replication.[1][2] Derivatives of the 2-amino-1,3,4-thiadiazole scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5]

Core Chemical Properties

The specific experimental data for this compound is not widely published. The following table summarizes its basic identifiers and predicted physicochemical properties.

PropertyValueSource
IUPAC Name This compound-
Synonyms 2-Amino-5-(3-aminopropyl)-1,3,4-thiadiazole-
CAS Number 182125-23-1-
Molecular Formula C₅H₁₀N₄SChem-space
Molecular Weight 158.23 g/mol Chem-space
Predicted Melting Point 144-145 °C[6] (similar structure)
Predicted Boiling Point 262.6±23.0 °C[6] (similar structure)
Predicted pKa 1.12±0.40[6] (similar structure)
Predicted LogP Not Available-
Appearance Solid (predicted)-

Experimental Protocols

General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

A common and effective method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide.[4] This can be achieved using various dehydrating agents/catalysts such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).[7][8] A solid-phase reaction using phosphorus pentachloride has also been reported as a high-yield method.[9]

Example Protocol using Polyphosphoric Acid (PPA): [4][8]

  • Reaction Setup: In a dry reaction vessel, add the starting carboxylic acid (1.0 equivalent), thiosemicarbazide (1.0 to 1.2 equivalents), and polyphosphoric acid (at least 2 parts by weight per part of thiosemicarbazide).[8] For the synthesis of the title compound, the starting acid would be 4-aminobutanoic acid.

  • Heating: The mixture is heated with stirring, typically to a temperature between 100°C and 120°C.[8] The reaction is monitored for completion, which usually occurs within 1 to 10 hours.[4][8]

  • Work-up: After cooling, the reaction mixture is carefully added to ice-cold water.

  • Neutralization: The acidic solution is neutralized with an alkaline solution (e.g., sodium bicarbonate, ammonium hydroxide) to a pH of 8-8.2.[9] This step precipitates the crude product.

  • Purification: The resulting solid is collected by filtration, washed with water, and dried.[4] Further purification is achieved by recrystallization from a suitable solvent, such as an ethanol-water or DMF-water mixture.[9]

General Characterization Workflow

The structural confirmation of the synthesized this compound would follow a standard analytical workflow.

  • Melting Point Determination: The melting point of the purified solid is measured using a capillary melting point apparatus to assess purity.[10]

  • FT-IR Spectroscopy: Infrared spectroscopy is used to identify key functional groups. Expected characteristic peaks include N-H stretching for the primary amine groups (around 3100-3300 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and C-S stretching (around 600-700 cm⁻¹).[7][11]

  • NMR Spectroscopy:

    • ¹H-NMR: Proton NMR is used to confirm the structure and proton environments. For the title compound, one would expect signals corresponding to the aminopropyl chain protons (-CH₂-CH₂-CH₂-), as well as broad signals for the -NH₂ protons.[5][12]

    • ¹³C-NMR: Carbon NMR would show distinct peaks for the two carbons in the thiadiazole ring (typically in the range of 150-170 ppm) and the three carbons of the propyl side chain.[7][10]

  • Mass Spectrometry: Mass spectrometry is employed to confirm the molecular weight of the compound. The analysis would aim to detect the molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+.[4][10]

Biological Significance and Potential Signaling Pathways

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel therapeutic agents. Its derivatives are known to exhibit a wide array of pharmacological activities.

  • Antimicrobial Activity: The 2-amino-1,3,4-thiadiazole moiety is a key feature in many compounds with significant antibacterial and antifungal properties.[3][13] These compounds can target various bacterial and fungal strains, including resistant ones.[14]

  • Anticancer Activity: Numerous 1,3,4-thiadiazole derivatives have been reported as potent anticancer agents.[15][16] Their mechanisms of action often involve the inhibition of critical enzymes in cancer cell signaling, such as protein kinases (e.g., Abl kinase), histone deacetylases (HDACs), and topoisomerase II.[15][17] The ability of the thiadiazole ring to mimic pyrimidine allows it to interfere with nucleic acid synthesis.[1]

  • Antiviral Activity: The scaffold has been incorporated into molecules showing activity against a range of viruses, including HIV.[18]

Given the structural features of this compound, its development as a drug candidate would involve extensive Structure-Activity Relationship (SAR) studies.

SAR_Considerations cluster_0 Molecular Scaffold: this compound cluster_1 Potential Modifications for SAR Studies cluster_2 Expected Impact on Biological Activity Scaffold Core Molecule R1 Position 2: 2-Amino Group (-NH2) Scaffold->R1 Modification Site R2 Position 5: 5-(3-Aminopropyl) Chain Scaffold->R2 Modification Site Mod1 Derivatization (e.g., acylation, Schiff base formation) to alter H-bonding and lipophilicity. R1->Mod1 R3 Terminal Amine on Side Chain R2->R3 Contains Mod2 Vary chain length (e.g., ethyl, butyl) to optimize spacing and flexibility for receptor binding. R2->Mod2 Mod3 Substitution (e.g., alkylation, arylation) to modulate polarity and target interactions. R3->Mod3

Caption: Structure-Activity Relationship (SAR) considerations for the title compound.

The diagram above illustrates a logical workflow for the initial stages of drug discovery. The core molecule can be systematically modified at three key positions: the 2-amino group, the aminopropyl side chain, and the terminal amine. By altering these positions, researchers can fine-tune the compound's properties to enhance its binding affinity, selectivity, and pharmacokinetic profile for a specific biological target.

Conclusion

This compound is a promising chemical entity built upon the pharmacologically significant 1,3,4-thiadiazole scaffold. Its structural features, including primary amino groups and a flexible side chain, make it a valuable starting point for the synthesis of new derivatives. While detailed experimental data on this specific molecule is limited, established protocols for the synthesis and characterization of related compounds provide a clear path for its investigation. The extensive history of the 2-amino-1,3,4-thiadiazole core in successful drug discovery programs suggests that this compound and its future derivatives hold considerable potential for development as novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

References

The Pharmacological Potential of 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the pharmacological potential of the 2-amino-1,3,4-thiadiazole scaffold. Direct experimental data on the specific compound 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine is limited in publicly available scientific literature. Therefore, this guide extrapolates potential activities based on the well-documented properties of structurally related compounds. All data and protocols presented herein are derived from studies on analogous 1,3,4-thiadiazole derivatives and should be considered as a predictive guide for future research on this compound.

Introduction: The 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Its derivatives are known to exhibit antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and diuretic properties. The stability of the thiadiazole ring and its capacity for hydrogen bonding and other molecular interactions make it a versatile pharmacophore.[3] The biological activity of many 1,3,4-thiadiazole derivatives is often attributed to the =N-C-S moiety, which allows for diverse substitutions at the 2- and 5-positions, enabling the fine-tuning of their therapeutic properties.[3]

The Unique Structural Features of this compound

The structure of this compound is characterized by a central 1,3,4-thiadiazole ring with a 2-amino group and a 5-(3-aminopropyl) side chain.

  • 1,3,4-Thiadiazole Core: Provides a stable aromatic platform.

  • 2-Amino Group: This functional group is a common feature in many biologically active thiadiazoles and can act as a hydrogen bond donor.

  • 5-(3-Aminopropyl) Side Chain: This flexible alkyl chain terminating in a primary amine introduces increased polarity and the potential for additional hydrogen bonding, which can influence the molecule's solubility, cell permeability, and target binding affinity.

Anticipated Pharmacological Activities

Based on the extensive research on 2-amino-1,3,4-thiadiazole derivatives, this compound is predicted to exhibit a range of biological activities. The following sections summarize quantitative data from studies on analogous compounds.

Antimicrobial and Antifungal Activity

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant activity against a variety of bacterial and fungal pathogens.[4][5]

Table 1: In Vitro Antimicrobial Activity of Selected 2-Amino-1,3,4-Thiadiazole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-aminesS. aureus20-28[4]
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-aminesB. subtilis20-28[4]
5-substituted-2-amino-1,3,4-thiadiazolesE. coli126-1024[5]
5-substituted-2-amino-1,3,4-thiadiazolesP. aeruginosa126-1024[5]

Table 2: In Vitro Antifungal Activity of Selected 2-Amino-1,3,4-Thiadiazole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-aminesA. niger32-42[4]
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-aminesC. albicans32-42[4]
Anticancer Activity

Numerous studies have reported the antiproliferative effects of 2-amino-1,3,4-thiadiazole derivatives against various cancer cell lines.

Table 3: In Vitro Anticancer Activity of Selected 2-Amino-1,3,4-Thiadiazole Derivatives

Compound ClassCell LineIC50 (µM)Reference
5-amino-1,3,4-thiadiazole appended isatinsBreast CancerModerate to Good[6][7]
5-amino-1,3,4-thiadiazole appended isatinsColorectal CarcinomaModerate to Good[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of 2-amino-1,3,4-thiadiazole derivatives.

Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles

A common synthetic route involves the cyclization of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent.

General Procedure:

  • A mixture of an appropriate carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.

  • A dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, is added cautiously.

  • The reaction mixture is heated under reflux for a specified period.

  • After cooling, the mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the 2-amino-5-substituted-1,3,4-thiadiazole.[8][9]

Synthesis_Workflow Carboxylic_Acid Carboxylic Acid Reactants Carboxylic_Acid->Reactants Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reactants Reaction_Vessel Reaction Vessel (Reflux) Reactants->Reaction_Vessel Precipitation Precipitation (Ice Water) Reaction_Vessel->Precipitation Dehydrating_Agent Dehydrating Agent (e.g., H2SO4) Dehydrating_Agent->Reaction_Vessel Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 2-Amino-5-Substituted -1,3,4-Thiadiazole Recrystallization->Final_Product

Caption: General workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Procedure:

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • Positive (microorganism without test compound) and negative (broth only) controls are included.

  • The plates are incubated under appropriate conditions for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Screening_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Test Compound start->prepare_dilutions inoculate_wells Inoculate Wells with Microorganism Suspension prepare_dilutions->inoculate_wells incubate_plate Incubate Microtiter Plate inoculate_wells->incubate_plate read_results Read Results (Visual or Spectrophotometric) incubate_plate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end_point End determine_mic->end_point

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for this compound are yet to be elucidated, related compounds have been shown to interact with various cellular targets.

Potential_Signaling_Pathways Thiadiazole_Derivative 2-Amino-1,3,4-Thiadiazole Derivative Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, Topoisomerases) Thiadiazole_Derivative->Enzyme_Inhibition DNA_Interaction DNA Interaction (e.g., Intercalation, Cleavage) Thiadiazole_Derivative->DNA_Interaction Receptor_Binding Receptor Binding (e.g., GPCRs) Thiadiazole_Derivative->Receptor_Binding Cell_Cycle_Arrest Cell Cycle Arrest Enzyme_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Interaction->Apoptosis Antimicrobial_Effect Antimicrobial Effect Receptor_Binding->Antimicrobial_Effect Cell_Cycle_Arrest->Apoptosis

References

Investigating the Corrosion Inhibition Potential of Aminopropyl Thiadiazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corrosion poses a significant challenge across numerous industries, leading to structural degradation, economic losses, and safety concerns. The use of organic corrosion inhibitors is a key strategy to mitigate this issue. Among these, thiadiazole derivatives, particularly those with aminopropyl functionalities, have emerged as a promising class of corrosion inhibitors. Their efficacy stems from the presence of nitrogen and sulfur heteroatoms and π-electrons, which facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents. This technical guide provides a comprehensive overview of the corrosion inhibition potential of aminopropyl thiadiazoles, detailing their mechanism of action, experimental evaluation protocols, and key performance data.

Introduction to Aminopropyl Thiadiazoles as Corrosion Inhibitors

Thiadiazole derivatives are heterocyclic compounds that have garnered significant attention for their corrosion inhibition properties.[1] The presence of both nitrogen and sulfur atoms in the thiadiazole ring, along with the potential for various functional group substitutions, makes them versatile and effective inhibitors for a range of metals and corrosive environments.[2] The aminopropyl group, in particular, enhances the inhibitor's performance by providing an additional nitrogen atom for coordination with the metal surface and increasing the molecule's solubility in aqueous acidic solutions.

The primary mechanism of corrosion inhibition by aminopropyl thiadiazoles involves the adsorption of the inhibitor molecules onto the metal surface.[3] This adsorption can occur through two main processes:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen and sulfur atoms in the thiadiazole ring and the vacant d-orbitals of the metal atoms.[4]

The formation of a stable, adsorbed film of inhibitor molecules on the metal surface creates a physical barrier that isolates the metal from the corrosive environment, thereby reducing the rate of corrosion.[5]

Quantitative Data on Corrosion Inhibition Performance

The effectiveness of aminopropyl thiadiazoles as corrosion inhibitors is quantified using various electrochemical and weight loss techniques. The following tables summarize key quantitative data from studies on different thiadiazole derivatives, providing a comparative analysis of their performance.

Table 1: Potentiodynamic Polarization Data for Thiadiazole Derivatives

InhibitorConcentrationCorrosive MediumSubstrateEcorr (mV vs. SCE)Icorr (µA/cm²)Inhibition Efficiency (%)Reference
2-(2-Aminopropyl)thiazole (APT)0.5 mM1 M HClMild Steel--88.2[6]
2-amino-5-ethyl-1,3,4-thiadiazole (TTD)Max Conc.0.5 M H₂SO₄Low Carbon Steel--90.5[6]
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole0.005 M0.5 M H₂SO₄Mild Steel-48511.595.8[7]
2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole0.005 M0.5 M H₂SO₄Mild Steel-49828.889.5[7]
2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole (ANPT)200 ppm0.5 M HClCarbon Steel--56[8]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Thiadiazole Derivatives

InhibitorConcentrationCorrosive MediumSubstrateRct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)Reference
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole0.005 M0.5 M H₂SO₄Mild Steel128062.596.0[7]
2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole0.005 M0.5 M H₂SO₄Mild Steel52085.189.6[7]
A9CNPTDA1 mM1 M HClCarbon Steel--98.04[9]
ANNPTDA1 mM1 M HClCarbon Steel--95.32[9]

Experimental Protocols

The evaluation of corrosion inhibitors requires a suite of well-defined experimental techniques. This section details the standard protocols for the key experiments used to assess the performance of aminopropyl thiadiazoles.

Synthesis of Aminopropyl Thiadiazole Derivatives

A general method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride.[10]

Protocol:

  • A mixture of the desired carboxylic acid (e.g., an aminopropyl carboxylic acid derivative) (1 mmol) and thiosemicarbazide (1 mmol) is prepared in phosphorus oxychloride (3 mL).

  • The mixture is stirred for a specified time (e.g., 1 hour) at a controlled temperature.

  • After cooling, water is carefully added to the reaction mixture.

  • The mixture is then heated under reflux for several hours (e.g., 3 hours).

  • After cooling, the solution is filtered.

  • The filtrate is basified with a solution of potassium hydroxide until a precipitate forms.

  • The precipitate is collected, washed with water, and recrystallized from a suitable solvent like ethanol to yield the purified thiadiazole derivative.

Weight Loss Measurements

This is a straightforward and widely used method to determine the corrosion rate and the inhibition efficiency.

Protocol:

  • Mild steel coupons of known dimensions and weight are prepared by polishing with different grades of emery paper, degreasing with acetone, washing with distilled water, and drying.

  • The coupons are weighed accurately.

  • The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific concentration and temperature for a set period.

  • After the immersion period, the coupons are removed, cleaned according to standard procedures (e.g., ASTM G1-03), dried, and re-weighed.

  • The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. These experiments are typically performed in a three-electrode glass cell containing the working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum).[11]

This technique is used to determine the corrosion current density (Icorr), corrosion potential (Ecorr), and to understand the kinetic aspects of the anodic and cathodic reactions.

Protocol:

  • The working electrode is immersed in the test solution for a stabilization period (e.g., 30 minutes) to reach a steady open-circuit potential (OCP).

  • The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1-5 mV/s).[7]

  • The resulting current is measured, and the data is plotted as a Tafel plot (log I vs. E).

  • The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr).

EIS is a non-destructive technique that provides information about the charge transfer resistance (Rct), double-layer capacitance (Cdl), and the formation of a protective film on the metal surface.

Protocol:

  • The working electrode is stabilized at its OCP in the test solution.

  • A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz).[7]

  • The impedance data is collected and often represented as Nyquist and Bode plots.

  • The data is then fitted to an equivalent electrical circuit to determine parameters like Rct and Cdl.

Surface Analysis Techniques

These techniques are used to visualize the metal surface and confirm the formation of a protective inhibitor film.

  • Scanning Electron Microscopy (SEM): Provides high-magnification images of the metal surface morphology, showing the extent of corrosion damage in the absence and presence of the inhibitor.[5]

  • Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX provides elemental analysis of the surface, confirming the presence of elements from the inhibitor molecule on the metal surface.

  • Atomic Force Microscopy (AFM): Generates a 3D topographic map of the surface, providing quantitative data on surface roughness and the thickness of the adsorbed inhibitor film.

Visualization of Mechanisms and Workflows

Proposed Mechanism of Corrosion Inhibition

The following diagram illustrates the proposed mechanism of corrosion inhibition by aminopropyl thiadiazole on a mild steel surface in an acidic medium.

Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface (Fe) cluster_corrosion Corrosion Reactions cluster_adsorption Inhibition Process H_plus H+ Cathodic Cathodic Reaction: 2H+ + 2e- -> H2 H_plus->Cathodic attacks Cl_minus Cl- Anodic Anodic Reaction: Fe -> Fe++ + 2e- Cl_minus->Anodic accelerates Inhibitor Aminopropyl Thiadiazole Adsorption Adsorption of Inhibitor Inhibitor->Adsorption initiates Fe_surface Fe Fe_surface->Anodic oxidizes Protective_Film Formation of Protective Film Adsorption->Protective_Film leads to Protective_Film->Fe_surface blocks Protective_Film->Anodic inhibits Protective_Film->Cathodic inhibits Experimental_Workflow cluster_experiments Corrosion Inhibition Evaluation cluster_analysis Data Analysis and Interpretation Start Start: Synthesize Aminopropyl Thiadiazole Characterization Characterize Inhibitor (FTIR, NMR, etc.) Start->Characterization Weight_Loss Weight Loss Measurements Characterization->Weight_Loss Electrochemical Electrochemical Studies (PDP, EIS) Characterization->Electrochemical Surface_Analysis Surface Analysis (SEM, AFM, XPS) Characterization->Surface_Analysis Corrosion_Rates Calculate Corrosion Rates & Inhibition Efficiencies Weight_Loss->Corrosion_Rates Electrochemical->Corrosion_Rates Mechanism Determine Inhibition Mechanism (Adsorption Isotherm) Electrochemical->Mechanism Surface_Morphology Analyze Surface Morphology Surface_Analysis->Surface_Morphology Conclusion Conclusion: Evaluate Inhibitor Performance and Potential Corrosion_Rates->Conclusion Mechanism->Conclusion Surface_Morphology->Conclusion

References

5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its derivatives, 2-amino-1,3,4-thiadiazoles stand out as a particularly versatile class of compounds with significant potential for drug discovery. This technical guide focuses on 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine, a promising yet relatively underexplored member of this family. By examining the extensive research on the broader 2-amino-1,3,4-thiadiazole core, this document aims to illuminate the potential of this compound as a valuable building block in the development of novel therapeutics.

The 2-Amino-1,3,4-Thiadiazole Core: A Gateway to Diverse Bioactivity

The 2-amino-1,3,4-thiadiazole moiety is a key pharmacophore found in numerous biologically active compounds. Its unique structural features, including the presence of a hydrogen bonding domain and a two-electron donor system, contribute to its ability to interact with various biological targets. This scaffold has been successfully incorporated into molecules exhibiting a wide array of therapeutic properties, including anticancer, antimicrobial, and enzyme inhibitory activities.

Synthesis of 2-Amino-5-alkyl-1,3,4-thiadiazoles: A General Overview

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-established in the literature. A common and efficient method involves the cyclization of thiosemicarbazide with a corresponding carboxylic acid or its derivative. For the synthesis of this compound, a protected form of 4-aminobutanoic acid would typically be used.

Experimental Protocol: General Synthesis of 2-Amino-5-alkyl-1,3,4-thiadiazoles

A general procedure for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles involves the reaction of thiosemicarbazide with an appropriate carboxylic acid in the presence of a dehydrating agent, such as polyphosphoric acid or phosphorus oxychloride.

Materials:

  • Thiosemicarbazide

  • Alkanoic acid (e.g., a protected 4-aminobutanoic acid for the target compound)

  • Polyphosphoric acid (PPA) or Phosphorus oxychloride (POCl₃)

  • Appropriate solvents (e.g., chloroform, ethanol)

  • Neutralizing agent (e.g., ammonium hydroxide)

Procedure:

  • A mixture of thiosemicarbazide and the selected alkanoic acid is heated in the presence of polyphosphoric acid.

  • The reaction temperature is typically maintained between 100-120°C for one to two hours.

  • Upon completion, the reaction mixture is cooled and then carefully poured into cold water.

  • The aqueous solution is neutralized with a suitable base, such as ammonium hydroxide, to precipitate the product.

  • The resulting solid is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from an appropriate solvent like ethanol.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for different substrates.

Biological Activities of the 2-Amino-1,3,4-Thiadiazole Scaffold

The versatility of the 2-amino-1,3,4-thiadiazole scaffold is evident in the diverse biological activities reported for its derivatives. The following sections summarize key findings in the areas of anticancer, antimicrobial, and enzyme inhibitory activities, with quantitative data for representative compounds presented in structured tables.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2-amino-1,3,4-thiadiazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Representative 2-Amino-1,3,4-Thiadiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-(4-Fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleA549 (Non-Small Cell Lung Cancer)Not specified, but shown to inhibit ERK1/2 pathway[1]
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast Cancer)49.6[2][3]
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast Cancer)53.4[2][3]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideMCF-7 (Breast Cancer)1.78[4]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideA549 (Lung Cancer)4.04[4]
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon Cancer)2.44[5]
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast Cancer)23.29[5]
Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole scaffold is a well-known pharmacophore in the design of antimicrobial agents. Derivatives have shown significant activity against a broad spectrum of bacteria and fungi.

Table 2: Antimicrobial Activity of Representative 2-Amino-1,3,4-Thiadiazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amineS. aureus20-28[6]
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineB. subtilis20-28[6]
2-(p-Chlorophenylamino)-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazoleS. aureus62.5[6]
Tris-2,5-disubstituted 1,3,4-thiadiazole derivativeS. pneumoniae8-31.25[6]
Tris-2,5-disubstituted 1,3,4-thiadiazole derivativeE. coli8-31.25[6]
Tris-2,5-disubstituted 1,3,4-thiadiazole derivativeC. albicans8-31.25[6]
Enzyme Inhibition

Derivatives of 2-amino-1,3,4-thiadiazole have been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

Table 3: Enzyme Inhibitory Activity of Representative 2-Amino-1,3,4-Thiadiazole Derivatives

CompoundEnzymeKᵢ (µM)IC₅₀ (µM)Reference
2-Amino-4-(4-chlorophenyl)thiazole derivativeCarbonic Anhydrase I0.008-[7]
2-Amino-4-(4-bromophenyl)thiazole derivativeCarbonic Anhydrase II0.124-[7]
2-Amino-4-(4-bromophenyl)thiazole derivativeAcetylcholinesterase0.129-[7]
2-Amino-4-(4-bromophenyl)thiazole derivativeButyrylcholinesterase0.083-[7]
5-Amino-1,3,4-thiadiazole-2-sulfonamide derivativesCarbonic Anhydrase IIPreferential inhibition-[8]
2-Aminoacyl-1,3,4-thiadiazole derivativesProstaglandin E₂ Biosynthesis-Nanomolar range[9]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs associated with the study of 2-amino-1,3,4-thiadiazole derivatives, Graphviz diagrams are provided below.

Signaling Pathway: Inhibition of the ERK1/2 Pathway

Some 2-amino-1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects by inhibiting the extracellular signal-regulated kinase (ERK) pathway, a critical signaling cascade for cell proliferation and survival.[1]

ERK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Thiadiazole 2-Amino-1,3,4- Thiadiazole Derivative Thiadiazole->MEK Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation Experimental_Workflow Synthesis Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Screening (Anticancer, Antimicrobial, Enzyme Inhibition) Purification->InVitro SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt InVivo In Vivo Studies (Animal Models) SAR->InVivo Lead_Opt->Synthesis Preclinical Preclinical Development InVivo->Preclinical

References

Theoretical Frontiers in Drug Discovery: An In-depth Guide to 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of 1,3,4-thiadiazole derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[1][2] This document outlines the key theoretical and experimental methodologies employed in the investigation of these promising therapeutic agents, presents quantitative data from recent studies, and provides standardized protocols for relevant experiments.

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore, and its derivatives have been the subject of numerous computational and synthetic studies aimed at optimizing their therapeutic potential.[2][3] Theoretical approaches such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular docking are pivotal in elucidating the electronic properties, predicting the biological activity, and understanding the molecular interactions of these compounds.[4][5][6][7][8][9] These computational insights guide the rational design of novel derivatives with enhanced efficacy and selectivity.

This guide provides a structured overview of these theoretical methods, complemented by a summary of experimental findings and detailed protocols to facilitate the replication and advancement of research in this field.

Theoretical Studies: A Computational Approach to Drug Design

Theoretical studies are instrumental in the rational design and development of novel 1,3,4-thiadiazole derivatives. These computational methods provide valuable insights into the structural and electronic properties of the molecules, their interactions with biological targets, and the prediction of their pharmacological activity.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1,3,4-thiadiazole derivatives, DFT calculations are employed to determine optimized molecular geometries, electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and vibrational frequencies.[5][8][10] The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[5][10]

Table 1: Theoretical Data for Selected 1,3,4-Thiadiazole Derivatives

CompoundMethodBasis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazoleB3LYP6-311++G(d,p)--2.426
Fluorene-1,3,4-thiadiazole (1 unit)B3LYP6-31G(d)--3.51
Fluorene-1,3,4-thiadiazole (10 units)B3LYP6-31G(d)--2.33
2-amino-5-trifluoromethyl-1,3,4-thiadiazoleB3LYP6-311++G(d,p)--5.52174
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12][13] This method is extensively used to study the interaction of 1,3,4-thiadiazole derivatives with biological targets such as enzymes and receptors.[11][12] The docking score, typically expressed in kcal/mol, provides an estimation of the binding affinity.[12]

Table 2: Molecular Docking Data for Selected 1,3,4-Thiadiazole Derivatives

CompoundTarget ProteinDocking Score (kcal/mol)
5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3)ADP-sugar pyrophosphatase (NUDT5)-8.9
Derivative TOH62Estrogen Receptor-9.36
Derivative TF62Estrogen Receptor-8.85
Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure and physicochemical properties of a series of compounds with their biological activity.[4][6][7][9] These models are valuable for predicting the activity of newly designed molecules and for understanding the structural requirements for a specific pharmacological effect.[4][9]

Experimental Protocols

The synthesis and biological evaluation of 1,3,4-thiadiazole derivatives are crucial steps in the drug discovery process. This section provides detailed methodologies for key experiments.

General Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives

A common method for the synthesis of 2-amino-1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.[3] Another approach is the oxidative cyclization of thiosemicarbazones.[14]

Protocol:

  • A mixture of a substituted benzoic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) is taken in phosphorus oxychloride (5-10 mL).

  • The reaction mixture is heated under reflux for a specified time (typically 2-4 hours) and the progress is monitored by thin-layer chromatography.

  • After completion of the reaction, the mixture is cooled to room temperature and poured into crushed ice with constant stirring.

  • The resulting solution is neutralized with a suitable base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product.

  • The solid product is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the 1,3,4-thiadiazole derivatives and a positive control (e.g., doxorubicin) for 48 or 72 hours.

  • After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for another 4 hours at 37°C.

  • The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Quantitative Data on Biological Activity

The following table summarizes the in vitro anticancer activity of a selection of 1,3,4-thiadiazole derivatives against various human cancer cell lines. The activity is expressed as IC50 values.

Table 3: Anticancer Activity (IC50) of Selected 1,3,4-Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideMCF-7 (Breast)1.78[15]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideA549 (Lung)4.04[15]
Ciprofloxacin-based derivative 1eMCF-7 (Breast)3.26
Honokiol derivative 8aA549 (Lung)1.62-4.61[16]
Honokiol derivative 8aMDA-MB-231 (Breast)1.62-4.61[16]
Pyridine derivative 18a-hHCT-116 (Colon)2.03-37.56[16]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10)MCF-7 (Breast)49.6[17]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10)MDA-MB-231 (Breast)53.4[17]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g)LoVo (Colon)2.44
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g)MCF-7 (Breast)23.29[18]

Visualizations: Workflows and Signaling Pathways

Visual representations are essential for understanding complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the study of 1,3,4-thiadiazole derivatives.

experimental_workflow cluster_computational Computational Design cluster_experimental Experimental Validation QSAR QSAR Modeling Docking Molecular Docking QSAR->Docking Identify Potential Scaffolds DFT DFT Calculations Docking->DFT Analyze Binding Modes Lead_Opt Lead Optimization DFT->Lead_Opt Refine Structures Synthesis Synthesis of Derivatives Lead_Opt->Synthesis Propose Novel Derivatives Purification Purification & Characterization Synthesis->Purification Bio_Assay Biological Assays (e.g., MTT) Purification->Bio_Assay SAR_Analysis Structure-Activity Relationship Analysis Bio_Assay->SAR_Analysis SAR_Analysis->QSAR Feedback for Model Refinement

Figure 1. A representative workflow for the design and evaluation of 1,3,4-thiadiazole derivatives.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->PI3K Inhibition

Figure 2. A simplified diagram of the PI3K/Akt signaling pathway, a target for some anticancer 1,3,4-thiadiazole derivatives.

Conclusion

The theoretical and experimental study of 1,3,4-thiadiazole derivatives continues to be a vibrant and promising area of research in drug discovery. The integration of computational methods with traditional synthetic and biological approaches has accelerated the identification and optimization of lead compounds. This guide provides a foundational understanding of the key methodologies and a snapshot of the current state of research, with the aim of fostering further innovation in the development of novel therapeutics based on the 1,3,4-thiadiazole scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine from Thiosemicarbazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, three-step protocol for the synthesis of 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine, a valuable building block in medicinal chemistry. The synthesis commences with the protection of 4-aminobutanoic acid, followed by the cyclization with thiosemicarbazide to form the 1,3,4-thiadiazole core, and concludes with the deprotection to yield the final product.

Introduction

The 2-amino-5-substituted-1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities. The title compound, this compound, incorporates a flexible aminopropyl side chain, making it an attractive candidate for developing novel therapeutic agents. The direct synthesis from 4-aminobutanoic acid and thiosemicarbazide is challenging due to the reactivity of the primary amino group. Therefore, a robust three-step synthesis employing a tert-butyloxycarbonyl (Boc) protecting group strategy is presented.

Overall Synthetic Scheme

The synthesis is performed in three main stages:

  • Protection: The amino group of 4-aminobutanoic acid is protected with a Boc group to prevent side reactions.

  • Cyclization: The N-Boc protected 4-aminobutanoic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent, phosphorus oxychloride (POCl₃), to form the 1,3,4-thiadiazole ring.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final target compound.

Experimental Protocols

Step 1: Synthesis of 4-((tert-butoxycarbonyl)amino)butanoic acid

Materials:

  • 4-Aminobutanoic acid (GABA)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water (deionized)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-aminobutanoic acid (1.0 eq) in a 1 M NaOH solution (2.5 eq) and dioxane (1:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield 4-((tert-butoxycarbonyl)amino)butanoic acid as a white solid.

Step 2: Synthesis of tert-butyl (3-(5-amino-1,3,4-thiadiazol-2-yl)propyl)carbamate

Materials:

  • 4-((tert-butoxycarbonyl)amino)butanoic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 250 mL three-necked flask equipped with a dropping funnel and a nitrogen inlet, add 4-((tert-butoxycarbonyl)amino)butanoic acid (1.0 eq) and thiosemicarbazide (1.0 eq) to anhydrous acetonitrile.

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (3.0 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield tert-butyl (3-(5-amino-1,3,4-thiadiazol-2-yl)propyl)carbamate.

Step 3: Synthesis of this compound

Materials:

  • tert-butyl (3-(5-amino-1,3,4-thiadiazol-2-yl)propyl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl (3-(5-amino-1,3,4-thiadiazol-2-yl)propyl)carbamate (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10 eq) dropwise at room temperature.

  • Stir the mixture for 2-3 hours at room temperature. Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and basify with a saturated NaHCO₃ solution to pH 8-9.

  • Extract the aqueous layer with a mixture of chloroform and isopropanol (3:1 v/v) (4 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the organic solution under reduced pressure to yield this compound as a solid.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

StepProduct NameStarting MaterialMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
14-((tert-butoxycarbonyl)amino)butanoic acid4-Aminobutanoic acidC₉H₁₇NO₄203.2485-95White Solid
2tert-butyl (3-(5-amino-1,3,4-thiadiazol-2-yl)propyl)carbamateN-Boc-4-aminobutanoic acidC₁₀H₁₈N₄O₂S274.3460-70Solid
3This compoundN-Boc protected thiadiazoleC₅H₁₀N₄S158.2380-90Solid

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Thiadiazole Ring Formation cluster_step3 Step 3: Deprotection GABA 4-Aminobutanoic Acid (GABA) BocGABA 4-((tert-butoxycarbonyl)amino)butanoic acid GABA->BocGABA (Boc)₂O, NaOH Dioxane/H₂O BocThiadiazole tert-butyl (3-(5-amino-1,3,4-thiadiazol-2-yl)propyl)carbamate BocGABA->BocThiadiazole POCl₃ Acetonitrile Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->BocThiadiazole POCl₃ Acetonitrile FinalProduct This compound BocThiadiazole->FinalProduct TFA DCM

Application Notes and Protocols for the Purification of 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine. The methods outlined are based on established chemical principles and common practices for the purification of substituted 2-amino-1,3,4-thiadiazole derivatives.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development. The presence of two primary amine groups and the thiadiazole core makes it a versatile building block. Achieving high purity of this compound is critical for its use in biological assays and further chemical synthesis. This document outlines several effective purification strategies, including recrystallization, acid-base extraction, and column chromatography.

Purification Strategies

The choice of purification method will depend on the nature and quantity of impurities present in the crude product. Below is a summary of common techniques applicable to this compound.

Data Presentation: Comparison of Purification Methods

Purification MethodPrincipleTypical Solvents/ReagentsTarget Impurities RemovedAdvantages
Recrystallization Difference in solubility of the compound and impurities at different temperatures.Ethanol, Methanol, Water, IsopropanolNon-polar impurities, starting materials, side-products with different polarity.Simple, cost-effective, can yield high-purity crystalline product.
Acid-Base Extraction The basic nature of the amino groups allows for selective extraction into an acidic aqueous phase.1 M HCl, 1 M NaOH, Dichloromethane, Ethyl acetateNeutral organic impurities, acidic byproducts.Effective for removing non-basic impurities.
Column Chromatography Differential adsorption of the compound and impurities onto a stationary phase.Silica gel, Alumina; Eluent: Dichloromethane/Methanol gradient, Ethyl acetate/HexaneImpurities with similar polarity, isomers.High resolution, applicable to a wide range of impurities.
Reverse-Phase HPLC Partitioning between a non-polar stationary phase and a polar mobile phase.C18 column; Mobile phase: Acetonitrile/Water with formic acid or TFAPolar impurities, closely related structural analogs.High purity fractions, suitable for final polishing.[1]

Experimental Protocols

General Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and subsequent purification of a 2-amino-1,3,4-thiadiazole derivative.

Workflow Start Thiosemicarbazide + Carboxylic Acid Derivative Reaction Cyclization Reaction (e.g., with acid catalyst) Start->Reaction Quench Reaction Quenching (e.g., pour onto ice) Reaction->Quench Crude Crude Product (Precipitate) Quench->Crude Purification Purification (Multiple Steps) Crude->Purification Recrystallization Recrystallization Purification->Recrystallization Option 1 Chromatography Column Chromatography Purification->Chromatography Option 2 Final Pure Product Recrystallization->Final Chromatography->Final

Caption: General synthesis and purification workflow.

Protocol 1: Recrystallization

This protocol is suitable for purifying the crude product when impurities have significantly different solubilities compared to this compound. Ethanol is a common solvent for recrystallizing similar amino-thiadiazole compounds.[2][3]

Methodology:

  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near saturation.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction

This method leverages the basicity of the two amino groups on the target molecule to separate it from neutral or acidic impurities.[4]

Methodology:

  • Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid. The target compound will move to the aqueous phase as a hydrochloride salt.

  • Separate the aqueous layer and wash it with the organic solvent to remove any remaining impurities.

  • Cool the aqueous layer in an ice bath and slowly add 1 M sodium hydroxide solution with stirring until the pH is basic (pH 8-9).

  • The purified this compound will precipitate out of the solution.

  • Filter the solid, wash with cold deionized water, and dry under vacuum.

Protocol 3: Silica Gel Column Chromatography

For separating impurities with similar polarity, column chromatography is the method of choice. The basic nature of the compound suggests that using a mobile phase containing a small amount of a basic modifier (like triethylamine) or using deactivated silica may be beneficial to prevent streaking.

Methodology:

  • Prepare a silica gel slurry in the initial eluent (e.g., 100% dichloromethane).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Load the dry sample onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity, for example, from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10).

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Logical Flow of a Multi-Step Purification Process

In many cases, a single purification technique is insufficient. The following diagram illustrates a logical sequence for a multi-step purification process.

Purification_Logic Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Removes neutral/ acidic impurities Recrystallization Recrystallization Extraction->Recrystallization Removes remaining non-polar impurities Chromatography Final Polishing (e.g., Prep-HPLC) Recrystallization->Chromatography Removes closely related analogs Pure High-Purity Product Chromatography->Pure

Caption: Multi-step purification logic.

Characterization of Purified Product

The purity of the final product should be assessed using appropriate analytical techniques:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • HPLC/UPLC: To determine the purity profile and quantify any minor impurities. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with a formic acid modifier is a good starting point.[1]

References

Application Note: ¹H and ¹³C NMR Characterization of 2-Amino-5-(3-aminopropyl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiadiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] These activities include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The 1,3,4-thiadiazole scaffold, in particular, is a versatile pharmacophore, and its derivatives are key components in the development of novel therapeutic agents. The aminopropyl moiety is also a common functional group in pharmaceuticals, often contributing to improved solubility and target binding. The structural elucidation of novel aminopropyl thiadiazole derivatives is a critical step in the drug discovery process, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.[2] This application note provides a detailed protocol for the ¹H and ¹³C NMR characterization of 2-amino-5-(3-aminopropyl)-1,3,4-thiadiazole and presents the expected spectral data.

Molecular Structure

The structure of 2-amino-5-(3-aminopropyl)-1,3,4-thiadiazole with atom numbering for NMR assignment is shown below.

Caption: Molecular structure of 2-amino-5-(3-aminopropyl)-1,3,4-thiadiazole.

Experimental Protocols

1. Sample Preparation

A standard protocol for preparing an NMR sample of a small organic molecule is as follows:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the aminopropyl thiadiazole sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds like aminothiadiazoles as it can dissolve the sample well and the exchangeable protons (e.g., -NH₂) will be observable.[3][4] Other common solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the height of the solution in the tube is sufficient for the NMR spectrometer's detector (typically around 4-5 cm).

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

2. NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[4][5]

  • ¹H NMR Spectroscopy:

    • Spectrometer Frequency: 400 MHz (or higher)

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

    • Spectral Width: 0-16 ppm

    • Temperature: 298 K

  • ¹³C NMR Spectroscopy:

    • Spectrometer Frequency: 100 MHz (or higher, corresponding to the ¹H frequency)

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)[6]

    • Spectral Width: 0-200 ppm

    • Temperature: 298 K

3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: For ¹H NMR, integrate the signals to determine the relative number of protons for each resonance.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

NMR Data Presentation

The expected ¹H and ¹³C NMR spectral data for 2-amino-5-(3-aminopropyl)-1,3,4-thiadiazole, based on analogous compounds in the literature, are summarized below.[3][7]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.10Singlet (broad)-2H-NH₂ (on thiadiazole)
~2.95Triplet~7.02H-CH₂- (adjacent to thiadiazole, C3)
~2.75Triplet~7.02H-CH₂- (adjacent to -NH₂, C5)
~1.85Pentet~7.02H-CH₂- (central, C4)
~1.50Singlet (broad)-2H-NH₂ (on propyl chain)

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~168.5C2 (thiadiazole)
~160.0C1 (thiadiazole)
~40.5C5 (-CH₂-NH₂)
~31.0C4 (-CH₂-)
~28.0C3 (-CH₂-thiadiazole)

Note: The chemical shifts for the primary amine protons are broad and their position can vary with concentration and temperature.

Workflow and Pathway Diagrams

Experimental Workflow for NMR Characterization

The logical flow from sample preparation to final structural elucidation is depicted in the following diagram.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference to TMS phase_base->reference integrate Integrate (1H) and Peak Pick reference->integrate assign Assign Signals to Protons and Carbons integrate->assign structure Confirm Molecular Structure assign->structure

Caption: Workflow for the NMR characterization of aminopropyl thiadiazole.

This application note provides a comprehensive protocol for the ¹H and ¹³C NMR characterization of 2-amino-5-(3-aminopropyl)-1,3,4-thiadiazole. The detailed experimental procedures and tabulated expected spectral data serve as a valuable resource for researchers in drug discovery and medicinal chemistry. The use of NMR spectroscopy, following the outlined workflow, enables unambiguous structure confirmation, which is a fundamental requirement for the advancement of new chemical entities through the development pipeline.

References

Application Notes: Aminopropyl Thiadiazole as a Corrosion Inhibitor in Acidic Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of metals, particularly mild steel, in acidic environments is a significant challenge across various industries, leading to structural degradation and economic losses.[1] The use of corrosion inhibitors is a primary strategy to combat this issue.[2] Organic heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have demonstrated significant efficacy as corrosion inhibitors.[2][3] Among these, thiadiazole derivatives are noteworthy due to the presence of multiple heteroatoms and conjugated double bonds, which facilitate strong adsorption onto metal surfaces.[2][4] This document provides detailed application notes and protocols for utilizing aminopropyl thiadiazole and its derivatives as effective corrosion inhibitors in acidic media, such as hydrochloric acid (HCl) and sulfuric acid (H2SO4).[2][5]

Mechanism of Action

Aminopropyl thiadiazole and related derivatives function as mixed-type corrosion inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2][6][7] The primary mechanism is the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[2][3]

This adsorption is a spontaneous process and can involve:

  • Physical Adsorption (Physisorption): Occurs via electrostatic interactions between the charged metal surface and the protonated inhibitor molecules in the acid.

  • Chemical Adsorption (Chemisorption): Involves the sharing of electrons between the heteroatoms (N, S) of the thiadiazole ring and the vacant d-orbitals of the iron atoms on the metal surface, forming coordinate bonds.[8]

The presence of electron-donating groups on the thiadiazole ring can enhance inhibition efficiency by increasing the electron density at the active centers.[4] The effectiveness of the inhibitor is dependent on its concentration, the temperature, and the immersion time.[6][9][10]

G cluster_solution Acidic Solution (e.g., HCl) cluster_inhibition Inhibition Process Inhibitor Aminopropyl Thiadiazole (APT) Adsorption APT Adsorption (Physisorption & Chemisorption) Inhibitor->Adsorption Adsorbs onto surface H_ions H+ Ions Cathodic Cathodic Site (2H⁺ + 2e⁻ → H₂) H_ions->Cathodic Attacks Cl_ions Cl- Ions Anodic Anodic Site (Fe → Fe²+ + 2e⁻) Cl_ions->Anodic Attacks H2O H2O Adsorption->Anodic Blocks sites Adsorption->Cathodic Blocks sites Film Protective Film Formation Adsorption->Film

Fig 1. Corrosion inhibition mechanism of Aminopropyl Thiadiazole.

Quantitative Data Summary

The inhibition efficiency (IE%) of aminopropyl thiadiazole and its derivatives is typically evaluated using gravimetric (weight loss) and electrochemical methods. The data consistently show that IE% increases with inhibitor concentration.[2][9]

Table 1: Inhibition Efficiency from Weight Loss Measurements

Inhibitor Concentration (mM) Corrosive Medium Temperature (K) Immersion Time (h) Inhibition Efficiency (%) Reference
2-(2-Aminopropyl)thiazole (APT) 0.5 1 M HCl 303 - 88.2 [1]
2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) 0.5 1 M HCl 303 10 94.6 [6]
2-TP 0.5 1 M HCl 303 48 88.1 [6]
Schiff Base (A9CNPTDA) 1.0 1 M HCl 301 24 98.04 [11][12]

| Schiff Base (ANNPTDA) | 1.0 | 1 M HCl | 301 | 24 | 95.32 |[11][12] |

Table 2: Data from Electrochemical Potentiodynamic Polarization

Inhibitor Concentration (mM) Corrosive Medium Corrosion Current Density (Icorr, µA/cm²) Inhibition Efficiency (%) Inhibitor Type Reference
Blank 0 1 M HCl 1150 - - [11]
A9CNPTDA 1.0 1 M HCl 25.1 97.82 Mixed [11]
ANNPTDA 1.0 1 M HCl 54.3 95.28 Mixed [11]
2-TP 0.5 1 M HCl 30.6 94.3 Mixed [6]

| 2-amino-5-styryl-1,3,4-thiadiazole | 0.37 (100 mg/L) | 1 M HCl | - | >95 | Mixed |[7] |

Table 3: Data from Electrochemical Impedance Spectroscopy (EIS)

Inhibitor Concentration (mM) Corrosive Medium Charge Transfer Resistance (Rct, Ω·cm²) Double Layer Capacitance (Cdl, µF/cm²) Inhibition Efficiency (%) Reference
Blank 0 1 M HCl 20.3 148.6 - [11]
A9CNPTDA 1.0 1 M HCl 823.5 36.5 97.53 [11]
ANNPTDA 1.0 1 M HCl 410.2 44.7 95.05 [11]

| 2-TP | 0.5 | 1 M HCl | 1021 | 29.8 | 94.0 |[6] |

Experimental Protocols

Reproducible and standardized protocols are crucial for evaluating the performance of corrosion inhibitors.

Weight Loss (Gravimetric) Method

This method provides a direct measure of metal loss over time.

Protocol:

  • Sample Preparation:

    • Cut mild steel coupons to a standard size (e.g., 2.5 cm x 2.0 cm x 0.05 cm).

    • Abrade the coupons sequentially with different grades of emery paper (e.g., 400, 600, 800, 1200 grit), until a mirror-like finish is achieved.

    • Degrease the coupons with acetone, wash with deionized water, and dry thoroughly.

    • Weigh the prepared coupons accurately using an analytical balance (W_initial).

  • Immersion Test:

    • Prepare the corrosive solution (e.g., 1 M HCl).

    • Prepare test solutions by dissolving various concentrations of the aminopropyl thiadiazole inhibitor in the corrosive medium.

    • Completely immerse the pre-weighed coupons in the test solutions (including a blank without inhibitor) for a specified duration (e.g., 10, 24, or 48 hours) at a constant temperature.[6][9]

  • Post-Immersion Cleaning:

    • Remove the coupons from the solutions.

    • Scrub the coupons with a bristle brush in a solution containing 20% NaOH and 200 g/L zinc dust to remove corrosion products.

    • Rinse with deionized water, dry, and re-weigh (W_final).

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10^4), ΔW is the weight loss (W_initial - W_final) in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.[12]

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Electrochemical Methods

Electrochemical tests provide rapid and detailed insights into the corrosion mechanism.[2]

Apparatus:

  • A standard three-electrode glass cell.

  • Working Electrode (WE): A mild steel coupon with a fixed exposed area (e.g., 1 cm²).

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode (CE): A platinum or graphite rod.

  • Potentiostat/Galvanostat with frequency response analyzer for EIS.[11][13]

Protocol:

  • Preparation: Prepare the working electrode as described in the weight loss method (abrading, cleaning).

  • Stabilization: Immerse the three electrodes in the test solution. Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).[13]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small AC voltage signal (e.g., 10 mV amplitude) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).[5][11]

    • Fit the resulting Nyquist and Bode plots to an equivalent electrical circuit to determine parameters like Charge Transfer Resistance (Rct) and Double Layer Capacitance (Cdl).

    • Calculate IE%: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

  • Potentiodynamic Polarization (PDP):

    • After EIS, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[3][7]

    • Extrapolate the linear Tafel regions of the resulting polarization curve to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

    • Calculate IE%: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100[11]

G cluster_data Calculated Parameters prep 1. Electrode & Solution Preparation cell 2. Assemble 3-Electrode Cell prep->cell ocp 3. Stabilize at Open Circuit Potential (OCP) cell->ocp eis 4. Run Electrochemical Impedance Spectroscopy (EIS) ocp->eis pdp 5. Run Potentiodynamic Polarization (PDP) eis->pdp analysis 6. Data Analysis pdp->analysis Rct Rct, Cdl analysis->Rct From EIS Icorr Icorr, Ecorr analysis->Icorr From PDP IE Inhibition Efficiency (IE%) Rct->IE Icorr->IE

Fig 2. Workflow for electrochemical evaluation of inhibitors.

Theoretical Studies

Quantum chemical calculations, such as Density Functional Theory (DFT), are often used to complement experimental results.[1][2] These studies correlate the molecular structure of the inhibitor (e.g., energies of HOMO and LUMO, dipole moment) with its inhibition efficiency, providing deeper insight into the adsorption mechanism.[1]

Conclusion

Aminopropyl thiadiazole and its derivatives have been shown to be highly effective corrosion inhibitors for mild steel in acidic media.[1][6][11] Their mechanism, based on adsorption and the formation of a protective surface film, is well-supported by gravimetric and electrochemical data.[2][14] The protocols outlined in this document provide a robust framework for the systematic evaluation and application of these compounds in corrosion science and related fields.

References

Application Notes and Protocols for Designing Novel Anticancer Agents from the 2-Amino-1,3,4-Thiadiazole Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-1,3,4-thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] Its versatile nature allows for structural modifications at various positions, enabling the modulation of its biological activity.[3][4] The mesoionic character of the 1,3,4-thiadiazole ring facilitates crossing cellular membranes, enhancing bioavailability and interaction with biological targets.[2][5][6][7] This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of novel anticancer agents based on this promising scaffold.

Derivatives of 2-amino-1,3,4-thiadiazole have been shown to exert their anticancer effects through multiple mechanisms. These include the inhibition of crucial cellular signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, induction of apoptosis, and cell cycle arrest.[4][8] Specific molecular targets identified include protein kinases (e.g., Abl kinase), topoisomerase II, and histone deacetylases.[3][4]

Design Strategies and Structure-Activity Relationships (SAR)

The design of novel 2-amino-1,3,4-thiadiazole derivatives should be guided by established structure-activity relationships. Key considerations include:

  • Substitution at the 5-position: Introduction of an aromatic ring at this position often enhances anticancer activity. The nature and position of substituents on this aromatic ring are critical for efficacy.[3] Electron-withdrawing groups on a 5-phenyl substituent have been shown to boost cytotoxic activity.[5]

  • Substitution on the 2-amino group: Modification of the amino group with various moieties can significantly influence the compound's biological profile.

  • Hybrid Pharmacophores: Combining the 2-amino-1,3,4-thiadiazole scaffold with other known anticancer pharmacophores can lead to synergistic effects and enhanced potency.[5]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity (IC50 values) of selected 2-amino-1,3,4-thiadiazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
FABT A549 (Lung Carcinoma)13.7[9]
C6 (Glioma)23.5[9]
Compound 2g LoVo (Colon)2.44[3]
MCF-7 (Breast)23.29[3]
Compound 2 K562 (CML)7.4 (Abl kinase inhibition)[10]
Compound 4e HepG2 (Liver)Not specified, but high activity reported[5]
MCF-7 (Breast)Not specified, but high activity reported[5]
Compound 4i HepG2 (Liver)Not specified, but high activity reported[5]
MCF-7 (Breast)Not specified, but high activity reported[5]
Compound 4y MCF-7 (Breast)84[11]
A549 (Lung)34[11]
Compound T8 MCF-7 (Breast)29.23 (µg/mL)[1]
Compound T4 MCF-7 (Breast)30.02 (µg/mL)[1]

Experimental Protocols

General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

A common synthetic route to 2-amino-1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazides.

Protocol 1: Synthesis from Thiosemicarbazide and Carboxylic Acids

  • Step 1: Formation of Thiosemicarbazone: A mixture of a substituted aldehyde (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (20 mL) with a few drops of a catalytic acid (e.g., glacial acetic acid) is refluxed for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Step 2: Oxidative Cyclization: The resulting thiosemicarbazone (1 mmol) is dissolved in a suitable solvent (e.g., ethanol). An oxidizing agent, such as ferric chloride (FeCl3) or ammonium iron(III) sulfate, is added portion-wise.[12] The mixture is then refluxed for 4-6 hours.

  • Step 3: Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Synthesis from Thiosemicarbazide and Carbon Disulfide

This method is used to prepare 2-amino-5-mercapto-1,3,4-thiadiazole.

  • A mixture of thiosemicarbazide, carbon disulfide, and a base (e.g., potassium hydroxide) in ethanol is refluxed.[13]

  • The reaction leads to the formation of a dithiocarbazate salt, which upon heating undergoes cyclization to yield the desired product.[13]

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized 2-amino-1,3,4-thiadiazole derivatives are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of DMSO or isopropanol is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can elucidate the mechanism of action of the anticancer compounds.

  • Protein Extraction: Cells treated with the test compounds are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-ERK, ERK, Akt, p-Akt, Bcl-2, Bax, caspases) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

anticancer_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates RAS RAS Receptor->RAS Activates 2-Amino-1,3,4-Thiadiazole 2-Amino-1,3,4-Thiadiazole 2-Amino-1,3,4-Thiadiazole->PI3K Inhibits ERK ERK 2-Amino-1,3,4-Thiadiazole->ERK Inhibits Bax Bax 2-Amino-1,3,4-Thiadiazole->Bax Promotes Akt Akt PI3K->Akt Activates Bcl-2 Bcl-2 Akt->Bcl-2 Activates Proliferation Proliferation Akt->Proliferation Promotes RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates MEK->ERK Activates ERK->Proliferation Promotes Bcl-2->Bax Inhibits Caspases Caspases Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Potential anticancer mechanisms of 2-amino-1,3,4-thiadiazole derivatives.

Experimental Workflow

experimental_workflow cluster_design_synthesis Design & Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies (Optional) Design Lead Compound Design (SAR-guided) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, IR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Mechanism->ApoptosisAssay WesternBlot Western Blotting (Signaling Pathways) Mechanism->WesternBlot AnimalModel Tumor Xenograft Model Mechanism->AnimalModel Promising Leads Efficacy Efficacy & Toxicity Studies AnimalModel->Efficacy PKPD Pharmacokinetics & Pharmacodynamics Efficacy->PKPD

References

Application Notes and Protocols for the Functionalization of 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the chemical modification of 5-(3-aminopropyl)-1,3,4-thiadiazol-2-amine, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. The presence of two primary amino groups—one on the thiadiazole ring and another at the terminus of the propyl side chain—offers multiple sites for functionalization, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] Functionalization of this compound allows for the modulation of its physicochemical properties and biological activity, making it a valuable building block in the design of novel therapeutic agents.

Key Functionalization Strategies

The primary amino groups of this compound can undergo a variety of chemical transformations. The principal methods for its functionalization include:

  • Acylation (Amide Bond Formation): Reaction with carboxylic acids, acid chlorides, or acid anhydrides to form amide derivatives. This is a common strategy to introduce diverse substituents and modulate the compound's properties.[4][5]

  • Schiff Base Formation: Condensation with aldehydes or ketones to yield imines (Schiff bases). These derivatives are often intermediates for further reactions or can exhibit biological activity themselves.[1][3][6]

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides to produce sulfonamides, a class of compounds with a broad spectrum of pharmacological activities.[7][8][9]

  • Alkylation: Introduction of alkyl groups onto the amino functionalities, although this can be less selective and may lead to mixtures of products.[10]

Due to the presence of two primary amines with different reactivities, regioselective functionalization can be a challenge. The 2-amino group on the electron-deficient thiadiazole ring is generally less nucleophilic than the terminal amino group of the propyl side chain. This difference in reactivity can potentially be exploited for selective modification under carefully controlled reaction conditions.

Data Presentation

Table 1: Summary of Representative Functionalization Reactions and Yields

Functionalization MethodReagent ExampleProduct TypeTypical Yield (%)Reference
AcylationBenzoyl ChlorideAmide80-95[11]
Schiff Base FormationBenzaldehydeImine (Schiff Base)79-88[6]
Sulfonamide Synthesisp-Toluenesulfonyl ChlorideSulfonamide70-90[9]

Note: Yields are based on reactions with similar 2-amino-1,3,4-thiadiazole derivatives and may vary for this compound.

Experimental Protocols

The following protocols are adapted from established methods for the functionalization of related amino-thiadiazole compounds and are provided as a guide for the derivatization of this compound.

Protocol 1: Acylation (Amide Bond Formation)

This protocol describes the synthesis of an amide derivative via reaction with an acid chloride.

Materials:

  • This compound

  • Acid chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.2 equivalents) to the solution.

  • Slowly add the acid chloride (2.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired di-acylated product.

Protocol 2: Schiff Base Formation

This protocol details the synthesis of a Schiff base derivative through condensation with an aldehyde.[1]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the aromatic aldehyde (2.1 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.[6]

  • After completion, cool the mixture to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pure Schiff base. Recrystallization from a suitable solvent like ethanol may be necessary.[6]

Protocol 3: Sulfonamide Synthesis

This protocol outlines the formation of a sulfonamide derivative by reacting with a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Pyridine or a mixture of THF and aqueous sodium bicarbonate

  • 1 M Hydrochloric acid

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1 equivalent) in pyridine in a round-bottom flask and cool to 0 °C.

  • Slowly add the sulfonyl chloride (2.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into ice-water and acidify with 1 M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Alternatively, the reaction can be performed in a biphasic system of THF and aqueous sodium bicarbonate. After the reaction, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Functionalization_Pathways cluster_acylation Acylation cluster_schiff_base Schiff Base Formation cluster_sulfonamide Sulfonamide Synthesis This compound This compound Carboxylic Acid / Acid Chloride Carboxylic Acid / Acid Chloride Aldehyde / Ketone Aldehyde / Ketone Sulfonyl Chloride Sulfonyl Chloride Amide Derivative Amide Derivative Carboxylic Acid / Acid Chloride->Amide Derivative Coupling Agent or Base Schiff Base (Imine) Schiff Base (Imine) Aldehyde / Ketone->Schiff Base (Imine) Acid Catalyst Sulfonamide Derivative Sulfonamide Derivative Sulfonyl Chloride->Sulfonamide Derivative Base (e.g., Pyridine)

Caption: Functionalization pathways for this compound.

Experimental_Workflow start Start dissolve Dissolve Starting Material start->dissolve reagents Add Reagents and Catalyst/Base dissolve->reagents reaction React (Stir/Reflux) reagents->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Reaction Workup (Quench, Wash, Extract) monitor->workup Complete purify Purify Crude Product (Chromatography/Recrystallization) workup->purify characterize Characterize Pure Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: General experimental workflow for synthesis and purification.

References

Troubleshooting & Optimization

troubleshooting cyclization reactions for 1,3,4-thiadiazole ring formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the cyclization reactions for 1,3,4-thiadiazole ring formation.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of 1,3,4-thiadiazoles, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction yield is very low, or I'm not getting any of the desired 1,3,4-thiadiazole product. What are the common causes?

A1: Low or no yield in 1,3,4-thiadiazole synthesis can stem from several factors:

  • Inefficient Dehydrating Agent: The cyclization step often requires a strong dehydrating agent to remove water and drive the reaction forward. Commonly used agents include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).[1] The choice and quantity of the dehydrating agent are crucial. For instance, in the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and carboxylic acids, an insufficient amount of PPE (a PPA equivalent) can lead to reaction failure.[2]

  • Suboptimal Reaction Temperature: Temperature plays a critical role. While some reactions proceed at room temperature, many require heating to overcome the activation energy for cyclization. However, excessive heat can lead to degradation of starting materials or products. For microwave-assisted synthesis, optimizing the temperature and irradiation time is key to improving yields.[3]

  • Poor Quality Starting Materials: Impurities in starting materials, such as the carboxylic acid or thiosemicarbazide, can interfere with the reaction. Ensure the purity of your reagents before starting the synthesis.

  • Incorrect Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[4]

  • Solubility Issues: Poor solubility of starting materials in the chosen solvent can hinder the reaction. One user reported an issue with their acyl hydrazide derivative not dissolving in ethanol during the first step of a synthesis from acylhydrazide and carbon disulfide.[5] In such cases, exploring alternative solvents like THF, dioxane, or isopropanol may be necessary.[5]

Issue 2: Formation of Side Products

Q2: I'm observing significant side product formation in my reaction. How can I identify and minimize them?

A2: The formation of side products is a common challenge. The nature of the side products often depends on the synthetic route.

  • Formation of 1,2,4-Triazoles: When using acylthiosemicarbazides as precursors, cyclization can lead to the formation of 1,2,4-triazole derivatives as side products, particularly under alkaline conditions.[6] To favor the formation of the 1,3,4-thiadiazole, the cyclization should be carried out in an acidic medium.[6]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the final product mixture. Monitoring the reaction by TLC can help ensure the reaction goes to completion.

  • Products from Side Reactions of Reagents: Some reagents can lead to undesired byproducts. For example, using Lawesson's reagent for thionation in some syntheses can result in a mixture of byproducts along with the desired thiadiazole.[7]

  • Hydrolysis of Intermediates: In syntheses involving intermediates that are sensitive to hydrolysis, the presence of water can lead to the formation of undesired byproducts. Ensuring anhydrous reaction conditions can help minimize this issue.

Issue 3: Reaction Condition Optimization

Q3: How do I choose the optimal reaction conditions (solvent, temperature, catalyst) for my specific 1,3,4-thiadiazole synthesis?

A3: The optimal reaction conditions are highly dependent on the specific substrates and the chosen synthetic route.

  • Solvent Selection: The solvent should be chosen based on the solubility of the reactants and its compatibility with the reaction conditions. For many conventional heating methods, high-boiling solvents are used.[8] However, greener methods using solvents like water or ethanol are also reported.[9]

  • Temperature and Heating Method: Conventional heating often requires refluxing for several hours.[4] Microwave-assisted synthesis has emerged as a powerful alternative, often leading to significantly shorter reaction times and improved yields.[8][10]

  • Choice of Dehydrating Agent/Catalyst: As mentioned, strong acids like H₂SO₄, PPA, and POCl₃ are common dehydrating agents for cyclization.[1][11] Lewis acids like dry ZnCl₂ are also employed.[1] The choice of catalyst can also influence the regioselectivity of the reaction.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for 2-amino-5-aryl-1,3,4-thiadiazoles

Starting MaterialsHeating MethodReaction TimeYield (%)Reference
Substituted aryl/alkyl acid and thiosemicarbazideConventional HeatingSeveral hoursLower[8]
Substituted aryl/alkyl acid and thiosemicarbazideMicrowave IrradiationMinutesHigher[3][8]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole from Benzoic Acid and Thiosemicarbazide

This protocol is a general representation of a common method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles.

  • Reaction Setup: In a round-bottom flask, add benzoic acid (1.0 eq) and thiosemicarbazide (1.0 eq).

  • Addition of Dehydrating Agent: Carefully add concentrated sulfuric acid (or an alternative dehydrating agent like PPA or POCl₃) to the mixture with stirring. The amount of dehydrating agent should be optimized for the specific scale of the reaction.

  • Heating: Heat the reaction mixture at a suitable temperature (e.g., 60-70°C) for a specified time (e.g., 8 hours), or until the reaction is complete as monitored by TLC.[12]

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until the product precipitates.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 2-Amino-1,3,4-thiadiazole-5-thiol from Thiosemicarbazide and Carbon Disulfide

This protocol describes a common method for synthesizing the versatile 2-amino-5-mercapto-1,3,4-thiadiazole intermediate.[4]

  • Reaction Setup: Suspend thiosemicarbazide (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Addition of Reagents: Add anhydrous sodium carbonate (1.0 eq) and carbon disulfide (excess) to the suspension.

  • Reflux: Heat the mixture under reflux with stirring for 1 hour, followed by heating on a steam bath for 4 hours.

  • Solvent Removal: Remove the excess solvent by distillation.

  • Precipitation: Dissolve the residue in ice-water and acidify with concentrated hydrochloric acid to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials A Carboxylic Acid / Acyl Hydrazide C Mixing & Addition of Dehydrating Agent (e.g., H2SO4) A->C B Thiosemicarbazide / CS2 B->C D Cyclization Reaction (Heating / Microwave) C->D E Reaction Monitoring (TLC) D->E E->D Incomplete F Work-up (Quenching & Neutralization) E->F Complete G Isolation (Filtration) F->G H Purification (Recrystallization) G->H I Product Characterization (NMR, IR, MS) H->I

Caption: General experimental workflow for 1,3,4-thiadiazole synthesis.

troubleshooting_low_yield A Low / No Product Yield B Check Dehydrating Agent A->B C Verify Reaction Temperature A->C D Assess Starting Material Purity A->D E Optimize Reaction Time (TLC) A->E F Investigate Solubility Issues A->F B1 Increase amount or use stronger agent B->B1 C1 Adjust temperature or consider microwave C->C1 D1 Purify starting materials D->D1 E1 Extend reaction time E->E1 F1 Test alternative solvents F->F1

Caption: Troubleshooting logic for low product yield.

side_product_formation cluster_causes Potential Causes cluster_solutions Potential Solutions A Side Product Observed B Incorrect pH (e.g., alkaline conditions) A->B C Incomplete Reaction A->C D Reactive Reagents (e.g., Lawesson's) A->D E Use Acidic Medium for Cyclization B->E F Monitor with TLC & Increase Reaction Time C->F G Choose milder reagents or optimize stoichiometry D->G

Caption: Logical relationships in addressing side product formation.

References

identifying side products in thiosemicarbazide cyclization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiosemicarbazide cyclization reactions.

Troubleshooting Guide

This section addresses common issues encountered during the cyclization of thiosemicarbazide to form 1,3,4-thiadiazoles and 1,2,4-triazoles.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product Incorrect pH for the desired heterocycle.Verify the reaction medium's pH. Use acidic conditions (e.g., H₂SO₄, POCl₃) for 1,3,4-thiadiazole synthesis and alkaline conditions (e.g., NaOH, KOH) for 1,2,4-triazole synthesis.[1][2]
Incomplete reaction.Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Decomposition of starting material or product.Thiosemicarbazide can decompose at elevated temperatures.[3] Consider running the reaction at a lower temperature for a longer duration. For acid-catalyzed reactions, strong acids can sometimes lead to charring; using a milder acid or a dehydrating agent like polyphosphate ester (PPE) might be beneficial.
Poor quality of starting materials.Ensure the purity of thiosemicarbazide and the corresponding acid or aldehyde. Impurities can interfere with the cyclization.
Formation of the "Wrong" Heterocycle (e.g., obtaining triazole when thiadiazole is desired) Incorrect reaction conditions.This is a classic issue of regioselectivity. Acidic conditions strongly favor the formation of 1,3,4-thiadiazoles, while basic conditions favor 1,2,4-triazoles.[1][2] Carefully control the pH of your reaction mixture.
Presence of Multiple Unidentified Side Products Decomposition of thiosemicarbazide or the acylthiosemicarbazide intermediate.Thiosemicarbazide can undergo desulfurization or hydrolysis under harsh conditions.[4][5] Try using milder reaction conditions (e.g., lower temperature, less concentrated acid/base).
The starting material (e.g., an α,β-unsaturated ketone) can undergo side reactions.Ensure that the reaction conditions are specific for the cyclization and do not promote side reactions of your starting materials.
Difficulty in Product Purification Co-precipitation of the desired product with the alternative heterocycle.Optimize the reaction conditions to favor the formation of a single product. Utilize chromatographic techniques like column chromatography or preparative HPLC for separation.
The product is highly polar and soluble in the aqueous work-up.After neutralization, extract the aqueous layer multiple times with a suitable organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor determining whether a thiosemicarbazide cyclization yields a 1,3,4-thiadiazole or a 1,2,4-triazole?

A1: The pH of the reaction medium is the most critical factor. Acid-catalyzed cyclization directs the reaction towards the formation of 1,3,4-thiadiazoles, while base-catalyzed cyclization favors the formation of 1,2,4-triazoles.[1][2]

Q2: What are some common acidic catalysts used for the synthesis of 1,3,4-thiadiazoles?

A2: Commonly used acidic catalysts include concentrated sulfuric acid, phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA).[6] The choice of acid can influence the reaction rate and yield.

Q3: What are the typical basic conditions for synthesizing 1,2,4-triazoles?

A3: Aqueous solutions of sodium hydroxide or potassium hydroxide are frequently used for the cyclization of acylthiosemicarbazides to 1,2,4-triazoles.[7]

Q4: Can I use the same acylthiosemicarbazide precursor to synthesize both a 1,3,4-thiadiazole and a 1,2,4-triazole?

A4: Yes, by subjecting the same acylthiosemicarbazide intermediate to either acidic or basic cyclization conditions, you can selectively synthesize the corresponding 1,3,4-thiadiazole or 1,2,4-triazole.

Q5: My reaction is sluggish. How can I improve the reaction rate?

A5: Increasing the reaction temperature is a common method to accelerate the reaction. However, be cautious as higher temperatures can also lead to the decomposition of thiosemicarbazide and an increase in side products.[3] Alternatively, you can explore the use of a more potent catalyst, but this should be done with care to avoid unwanted side reactions.

Q6: What analytical techniques are best for monitoring the reaction and identifying products and side products?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent technique for monitoring the progress of the reaction and quantifying the products and byproducts. For structural elucidation and identification of isomers, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable.

Quantitative Data on Reaction Yields

The following tables summarize reported yields for the synthesis of 1,3,4-thiadiazoles and 1,2,4-triazoles under different catalytic conditions. Note that direct comparison between different studies can be challenging due to variations in substrates and reaction conditions.

Table 1: Reported Yields for the Synthesis of 1,3,4-Thiadiazoles from Thiosemicarbazides

Catalyst/ReagentSubstrateYield (%)Reference
H₂SO₄Thiosemicarbazide & Carboxylic Acids35-80[6]
H₃PO₄Thiosemicarbazide Derivatives30-50[6]
Methanesulfonic AcidThiosemicarbazide Derivatives15-31[6]
POCl₃Thiosemicarbazide & Carboxylic Acids50-90[6]
Acetyl ChlorideThiosemicarbazide23[6]

Table 2: Reported Yields for the Synthesis of 1,2,4-Triazoles from Thiosemicarbazides

Catalyst/ReagentSubstrateYield (%)Reference
NaOHAcylthiosemicarbazidesModerate to High[7]
KOHAcylthiosemicarbazidesModerate to High[7]
NaHCO₃AcylthiosemicarbazidesModerate to High[7]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Cyclization to 2-Amino-5-substituted-1,3,4-thiadiazoles
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted carboxylic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents).

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid or phosphorus oxychloride (as both catalyst and dehydrating agent) to the mixture with cooling.

  • Heating: Heat the reaction mixture at a temperature ranging from 60°C to 100°C. The reaction time can vary from 1 to 7 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralization: Carefully neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) until the product precipitates.

  • Isolation: Filter the precipitate, wash it thoroughly with cold water, and dry it.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Protocol 2: General Procedure for Base-Catalyzed Cyclization to 5-Substituted-4H-1,2,4-triazole-3-thiols
  • Reaction Setup: Dissolve the acylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

  • Heating: Heat the reaction mixture to reflux for 2 to 4 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Acidify the cooled solution with a suitable acid (e.g., dilute hydrochloric acid) to precipitate the product.

  • Isolation: Filter the precipitate, wash it with cold water, and dry it.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-substituted-4H-1,2,4-triazole-3-thiol.

Visualizations

Thiosemicarbazide_Cyclization_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Cyclization Products TSC Thiosemicarbazide AcylTSC Acylthiosemicarbazide TSC->AcylTSC Acylation Acid Carboxylic Acid / Derivative Acid->AcylTSC Thiadiazole 1,3,4-Thiadiazole AcylTSC->Thiadiazole Acidic Conditions (e.g., H₂SO₄, POCl₃) Triazole 1,2,4-Triazole AcylTSC->Triazole Basic Conditions (e.g., NaOH, KOH) Troubleshooting_Workflow Start Low Yield or Incorrect Product Check_pH Check Reaction pH Start->Check_pH Check_Temp Check Reaction Temperature Check_pH->Check_Temp Correct Adjust_pH Adjust to Acidic (Thiadiazole) or Basic (Triazole) Check_pH->Adjust_pH Incorrect Check_Purity Check Starting Material Purity Check_Temp->Check_Purity Optimal Optimize_Temp Increase or Decrease Temperature Check_Temp->Optimize_Temp Suboptimal Purify_Reagents Purify/Verify Starting Materials Check_Purity->Purify_Reagents Impure Analyze_Products Analyze Products (HPLC, NMR) Check_Purity->Analyze_Products Pure Adjust_pH->Analyze_Products Optimize_Temp->Analyze_Products Purify_Reagents->Analyze_Products

References

optimization of reaction conditions for substituted thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted thiadiazoles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of substituted thiadiazoles, providing potential causes and recommended solutions.

Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles from Carboxylic Acids and Thiosemicarbazide

Q1: Why is the yield of my 2,5-disubstituted 1,3,4-thiadiazole low?

A1: Low yields in this synthesis can be attributed to several factors:

  • Incomplete Cyclization: The cyclodehydration step is crucial for the formation of the thiadiazole ring. Insufficient heating or a weak dehydrating agent can lead to incomplete conversion.

  • Side Reactions: The formation of byproducts, such as 1,3,4-oxadiazoles, can reduce the yield of the desired thiadiazole.[1] This is particularly common when using certain cyclizing agents.

  • Hydrolysis of Intermediates: The thiosemicarbazide intermediate can be susceptible to hydrolysis, especially in the presence of strong acids and water.[2]

  • Substituent Effects: The electronic nature of the substituents on the starting carboxylic acid can influence the reaction rate and yield.

Troubleshooting Tips:

  • Optimize the Cyclizing Agent: Strong dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are commonly used.[1][3][4] The choice and amount of the cyclizing agent may need to be optimized for your specific substrate.

  • Control Reaction Temperature and Time: Ensure the reaction is heated sufficiently to promote cyclization. Typical conditions involve heating at 80-90°C for one to two hours.[5][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis of intermediates.

  • Consider Alternative Synthetic Routes: If yields remain low, explore other methods such as using dithiocarbazates or thiohydrazides as starting materials.[4]

Q2: I am observing the formation of a significant amount of a side product. How can I identify and minimize it?

A2: A common side product in this synthesis is the corresponding 1,3,4-oxadiazole derivative.[1]

  • Identification: The oxadiazole byproduct can often be identified by mass spectrometry, as it will have a lower molecular weight than the desired thiadiazole (oxygen instead of sulfur).

  • Minimization:

    • Choice of Reagents: The use of Lawesson's reagent instead of phosphorus-based dehydrating agents can favor the formation of the thiadiazole over the oxadiazole.[1]

    • Reaction Conditions: Carefully controlling the reaction temperature and time can help to minimize the formation of unwanted byproducts.

Q3: How can I effectively purify my substituted 1,3,4-thiadiazole?

A3: Purification is essential to remove unreacted starting materials, the cyclizing agent, and any side products.

  • Work-up Procedure: After the reaction, the mixture is typically cooled and carefully quenched with water or poured onto ice. Basification with a solution like sodium hydroxide to a pH of 8 is often performed.[5]

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of benzene and chloroform.

  • Column Chromatography: For more challenging purifications or to separate closely related compounds, silica gel column chromatography is a powerful technique.

Hurd-Mori Synthesis of 1,2,3-Thiadiazoles

Q1: My Hurd-Mori cyclization is not proceeding to completion, resulting in a low yield of the 1,2,3-thiadiazole. What could be the issue?

A1: The Hurd-Mori reaction, which involves the cyclization of N-acyl or N-tosyl hydrazones with thionyl chloride (SOCl₂), can be sensitive to several factors.[7]

  • Nature of the Hydrazone: The electronic properties of the substituents on the hydrazone can significantly impact the ease of cyclization. Electron-withdrawing groups on the nitrogen of the pyrrolidine precursor in the synthesis of pyrrolo[2,3-d][8][9][10]thiadiazole-6-carboxylates have been shown to give superior yields.[11]

  • Excess Thionyl Chloride: While thionyl chloride is the cyclizing agent, an inappropriate excess can lead to side reactions and decomposition of the product.

  • Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently without degrading the starting material or product. Harsher conditions, such as refluxing in chloroform, may be necessary for some substrates but can also lead to instability.[11]

Troubleshooting Tips:

  • Modify the Hydrazone: If possible, consider modifying the substituents on the hydrazone to be more favorable for cyclization. For example, introducing an electron-withdrawing N-protecting group.[11][12]

  • Optimize Thionyl Chloride Stoichiometry: Carefully control the amount of thionyl chloride used. Start with a modest excess and adjust as needed based on reaction monitoring.

  • Screen Reaction Temperatures: Experiment with different temperatures, starting from room temperature and gradually increasing to reflux, while monitoring the reaction progress by TLC.

Q2: What are some common impurities I might encounter in the Hurd-Mori synthesis?

A2: Impurities can arise from unreacted starting materials and side reactions.

  • Unreacted Hydrazone: Incomplete cyclization will leave unreacted N-acyl or N-tosyl hydrazone in the reaction mixture.

  • Chlorinated Byproducts: Thionyl chloride is a chlorinating agent and can potentially lead to the formation of chlorinated side products.[9]

  • Decomposition Products: At elevated temperatures, the starting materials or the thiadiazole product may decompose, leading to a complex mixture of impurities.[11]

Purification Strategies:

  • Aqueous Work-up: Carefully quench the reaction mixture with cold water or ice to decompose excess thionyl chloride.

  • Extraction: Extract the product into a suitable organic solvent.

  • Chromatography: Use column chromatography on silica gel to separate the desired 1,2,3-thiadiazole from impurities.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the synthesis of substituted thiadiazoles, highlighting the impact of different reaction parameters on product yield.

Table 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles from Carboxylic Acids and Thiosemicarbazide

EntryCarboxylic AcidCyclizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzoic AcidPOCl₃-80-90185[5]
22-Phenoxybenzoic AcidPOCl₃-80-90175[5]
32-(Phenylthiomethyl)benzoic AcidPOCl₃-80-90160[5]
42-(Benzenesulfonylmethyl)benzoic AcidPOCl₃-80-90159[5]
5Furan-2-carboxylic acidconc. H₂SO₄-Reflux--[3]
6Aromatic Carboxylic AcidsPOCl₃----[3]

Table 2: Hurd-Mori Synthesis of Substituted 1,2,3-Thiadiazoles

EntryStarting MaterialN-Protecting GroupSolventTemperatureYield (%)Reference
1Pyrrolidine-based hydrazoneN-alkyl (electron-donating)ChloroformReflux15-25[11]
2Pyrrolidine-based hydrazoneN-carbamate (electron-withdrawing)--Superior yields[11][12]
3Pyrazolyl-phenylethanone semicarbazones-Thionyl Chloride-Good to Excellent[10][13]
4N-tosylhydrazones-TBAI/Sulfur-Good[6][10]

Experimental Protocols

General Procedure for the Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives[5]
  • Stir a mixture of the desired carboxylic acid (3.00 mmol) and phosphorus oxychloride (10 mL) for 20 minutes at room temperature.

  • Add thiosemicarbazide (3.00 mmol) to the mixture.

  • Heat the resulting mixture at 80–90 °C for one hour with continuous stirring.

  • Cool the reaction mixture in an ice bath.

  • Carefully add 40 mL of water.

  • Reflux the resulting suspension for 4 hours.

  • After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol).

General Procedure for the Hurd-Mori Synthesis of 1,2,3-Thiadiazoles from Semicarbazones[10][13]
  • Prepare the corresponding semicarbazone from the starting ketone and semicarbazide hydrochloride in the presence of a base like sodium acetate in methanol.

  • To the isolated and dried semicarbazone, add an excess of thionyl chloride.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrate) and monitor the progress by TLC.

  • Once the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.

  • Quench the reaction mixture by slowly adding it to crushed ice or cold water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow_134_thiadiazole start Start reactants Carboxylic Acid + Thiosemicarbazide + POCl₃ start->reactants reaction Stir at RT (20 min) Heat at 80-90°C (1h) reactants->reaction workup Cool, add H₂O Reflux (4h) Basify to pH 8 reaction->workup filtration Filter & Dry workup->filtration purification Recrystallization filtration->purification product Pure 2-Amino-5-aryl- 1,3,4-thiadiazole purification->product

Caption: Experimental workflow for 1,3,4-thiadiazole synthesis.

troubleshooting_low_yield problem Low Yield of Thiadiazole cause1 Incomplete Cyclization problem->cause1 cause2 Side Product Formation problem->cause2 cause3 Starting Material Instability problem->cause3 solution1 Optimize Temperature & Reaction Time cause1->solution1 solution2 Change Cyclizing Agent or Catalyst cause1->solution2 cause2->solution2 solution3 Ensure Anhydrous Conditions cause3->solution3 solution4 Modify Substituents/ Protecting Groups cause3->solution4

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Enhancing the Aqueous Solubility of 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the aqueous solubility of the heterocyclic compound 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dissolving this compound in aqueous solutions?

A1: The primary challenge lies in the molecule's inherent chemical structure. While the aminopropyl and amino groups provide some hydrophilicity, the thiadiazole ring is largely hydrophobic, contributing to low aqueous solubility. At neutral pH, the amine groups may be only partially protonated, limiting their interaction with water molecules.

Q2: What is a good starting point for estimating the aqueous solubility of this compound?

Q3: Which solubility enhancement techniques are most promising for this compound?

A3: Given the presence of two primary amine groups, pH adjustment is a primary and effective strategy. Other promising techniques include the use of co-solvents, complexation with cyclodextrins, and the addition of surfactants. The choice of method will depend on the desired final concentration, formulation requirements (e.g., for in vitro assays vs. in vivo studies), and potential downstream applications.

Q4: Are there any known biological targets or signaling pathways for this compound?

A4: Derivatives of 1,3,4-thiadiazole have been investigated for their potential to inhibit various signaling pathways. Notably, some aminothiadiazole derivatives have been explored as inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3) and P2Y12, a key receptor in platelet activation.[2]

Troubleshooting Guide

This section addresses common issues encountered during the solubilization of this compound.

Problem Potential Cause Troubleshooting Steps
Compound precipitates out of solution upon standing. - Solution is supersaturated.- pH of the solution has shifted.- Temperature fluctuations.- Prepare a fresh solution at a slightly lower concentration.- Re-verify and adjust the pH of the solution.- Store the solution at a constant temperature.
Inconsistent results in biological assays. - Incomplete dissolution of the compound.- Precipitation of the compound in the assay medium.- Visually inspect the stock solution for any undissolved particles before use.- Consider pre-dissolving the compound in a small amount of an organic co-solvent before adding it to the aqueous assay buffer.- Evaluate the compatibility of the chosen solubilization method with the assay components.
Formation of a gel or viscous solution with co-solvents. - High concentration of the co-solvent.- Inappropriate co-solvent selection.- Reduce the concentration of the co-solvent.- Screen a panel of different co-solvents (e.g., ethanol, propylene glycol, PEG 400) to find one that provides optimal solubility without viscosity issues.
Precipitation when preparing an amine salt. - The pKa of the amine and the acid are not well-matched, leading to poor salt formation.[3]- Use of an inappropriate counter-ion.- Use a strong acid like HCl for reliable salt formation with weakly basic amines.[3]- Experiment with different acids (e.g., methanesulfonic acid, tartaric acid) to find a suitable counter-ion that forms a more soluble salt.
Crystallization in detergent or surfactant-based formulations. - The formulation is exposed to low temperatures.- Agitation or shear stress during handling and distribution.[4]- Store the formulation at a controlled room temperature.- Minimize vigorous shaking or agitation. If agitation is necessary, monitor for any signs of crystallization.[4]

Quantitative Data on Solubility Enhancement

The following tables summarize the expected improvements in aqueous solubility of a model compound, a poorly soluble drug with amine functionalities, using various enhancement techniques. These values should be considered as a general guide for formulating this compound.

Table 1: Effect of pH on Aqueous Solubility

pHExpected Solubility (mg/mL)Fold Increase (vs. Neutral pH)
7.4Baseline (e.g., < 0.1)1
5.01 - 510 - 50
3.010 - 50100 - 500
2.0> 50> 500

Note: These are estimated values. The actual solubility will depend on the pKa of the amine groups in this compound.

Table 2: Effect of Co-solvents on Aqueous Solubility at Neutral pH

Co-solventConcentration (% v/v)Expected Solubility (mg/mL)Fold Increase
None0Baseline1
Ethanol200.5 - 25 - 20
Propylene Glycol201 - 510 - 50
PEG 400202 - 1020 - 100

Table 3: Effect of Cyclodextrins on Aqueous Solubility at Neutral pH

CyclodextrinConcentration (mM)Expected Solubility (mg/mL)Fold Increase
None0Baseline1
Hydroxypropyl-β-cyclodextrin (HP-β-CD)501 - 510 - 50
Sulfobutylether-β-cyclodextrin (SBE-β-CD)505 - 2050 - 200

Table 4: Effect of Surfactants on Aqueous Solubility at Neutral pH

SurfactantConcentration (% w/v)Expected Solubility (mg/mL)Fold Increase
None0Baseline1
Polysorbate 80 (Tween® 80)10.5 - 35 - 30
Sodium Dodecyl Sulfate (SDS)0.51 - 510 - 50

Experimental Protocols

Solubility Enhancement by pH Adjustment

This protocol details the steps to determine the pH-solubility profile of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Phosphate buffered saline (PBS), pH 7.4

  • Deionized water

  • pH meter

  • Stir plate and stir bars

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare a series of buffers at different pH values (e.g., pH 2, 3, 4, 5, 6, 7, and 7.4) using appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH).

  • Add an excess amount of this compound to a known volume (e.g., 1 mL) of each buffer in separate vials.

  • Ensure there is undissolved solid material at the bottom of each vial.

  • Seal the vials and place them on a stir plate at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

  • After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC or UV-Vis spectrophotometry method.

  • Plot the solubility (mg/mL) as a function of pH.

Solubility Enhancement by Co-solvency

This protocol describes how to evaluate the effect of co-solvents on the solubility of the target compound.

Materials:

  • This compound

  • Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)

  • Deionized water

  • Vortex mixer

  • Orbital shaker

  • Analytical balance

Procedure:

  • Prepare a series of aqueous solutions containing different concentrations (e.g., 10%, 20%, 30% v/v) of each co-solvent.

  • Add an excess amount of this compound to a fixed volume of each co-solvent mixture.

  • Vortex each sample for 1 minute to ensure thorough mixing.

  • Place the samples on an orbital shaker at a constant temperature for 24 hours.

  • After 24 hours, visually inspect the samples for any undissolved material.

  • If undissolved solid is present, centrifuge the samples as described in the pH adjustment protocol.

  • Analyze the supernatant to determine the concentration of the dissolved compound.

  • Compare the solubility in different co-solvent systems to identify the most effective one.

Solubility Enhancement by Cyclodextrin Complexation

This protocol outlines the preparation and evaluation of inclusion complexes with cyclodextrins.

Materials:

  • This compound

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bars

  • Freeze-dryer (optional)

  • Mortar and pestle

Procedure (Kneading Method):

  • In a mortar, add a specific molar ratio of cyclodextrin (e.g., 1:1, 1:2 drug to cyclodextrin).

  • Add a small amount of water to the cyclodextrin to form a paste.

  • Gradually add the this compound to the paste while continuously kneading with the pestle for 30-60 minutes.

  • Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • The resulting solid powder is the inclusion complex.

  • To determine the solubility enhancement, perform a solubility study as described in the previous protocols using the prepared complex.

Solubility Enhancement by Surfactants

This protocol details the use of surfactants to increase the aqueous solubility of the compound.

Materials:

  • This compound

  • Surfactants: Polysorbate 80 (Tween® 80), Sodium Dodecyl Sulfate (SDS), Cremophor® EL

  • Deionized water

  • Bath sonicator

Procedure:

  • Prepare a series of aqueous solutions with different concentrations of each surfactant, ensuring the concentrations are above their critical micelle concentration (CMC).

  • Add an excess amount of this compound to each surfactant solution.

  • Sonicate the mixtures in a bath sonicator for 15-30 minutes to facilitate dissolution.

  • Allow the solutions to equilibrate at room temperature for 24 hours.

  • Centrifuge the samples to remove any undissolved compound.

  • Quantify the concentration of the dissolved compound in the supernatant.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate a potential signaling pathway for aminothiadiazole derivatives and a general workflow for solubility screening.

experimental_workflow cluster_prep Preparation cluster_methods Solubility Enhancement Methods cluster_analysis Analysis cluster_outcome Outcome Compound This compound pH pH Adjustment Compound->pH Cosolvent Co-solvents Compound->Cosolvent Cyclodextrin Cyclodextrin Complexation Compound->Cyclodextrin Surfactant Surfactants Compound->Surfactant Equilibration Equilibration (24-48h) pH->Equilibration Cosolvent->Equilibration Cyclodextrin->Equilibration Surfactant->Equilibration Separation Separation (Centrifugation) Equilibration->Separation Quantification Quantification (HPLC/UV-Vis) Separation->Quantification Data Solubility Data Quantification->Data Optimization Formulation Optimization Data->Optimization

Caption: Experimental workflow for screening solubility enhancement methods.

stat3_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer dimerizes DNA DNA Dimer->DNA translocates to nucleus and binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Compound This compound (Potential Inhibitor) Compound->STAT3_active inhibits phosphorylation? Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor binds

Caption: Potential inhibition of the STAT3 signaling pathway.

p2y12_pathway cluster_membrane Platelet Membrane cluster_cytoplasm Cytoplasm P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Aggregation Platelet Aggregation Gi->Aggregation promotes cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKA->Aggregation inhibits Compound This compound (Potential Antagonist) Compound->P2Y12 blocks binding? ADP ADP ADP->P2Y12 binds

Caption: Potential antagonism of the P2Y12 signaling pathway.

References

methods for stabilizing 2-amino-1,3,4-thiadiazole derivatives for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-1,3,4-thiadiazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during biological assays, with a focus on compound stability and solubility.

Frequently Asked Questions (FAQs)

Q1: My 2-amino-1,3,4-thiadiazole derivative has poor aqueous solubility. What are the primary methods to improve its stability and usability in biological assays?

A1: Poor aqueous solubility is a common challenge with this class of compounds. The primary methods to enhance solubility and stability for biological assays include:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can significantly improve its dissolution rate. Commonly used polymers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and Pluronics.

  • Salt Formation: For derivatives with ionizable groups, forming a salt (e.g., a hydrochloride salt) can substantially increase aqueous solubility.

  • Co-crystallization: Forming a co-crystal with a pharmaceutically acceptable co-former can modify the crystal lattice and improve solubility and dissolution properties.

  • Use of Cyclodextrins: Encapsulating the derivative within cyclodextrin molecules can enhance its solubility by forming inclusion complexes.

Q2: I'm observing precipitation of my compound when I add it to the cell culture media for my assay. What could be the cause and how can I fix it?

A2: Precipitation in cell culture media is a frequent issue with poorly soluble compounds. Here are the likely causes and solutions:

  • Exceeding Solubility Limit: The concentration of your compound in the final assay medium may be above its thermodynamic solubility.

    • Solution: Determine the kinetic and thermodynamic solubility of your compound in the specific assay buffer. Ensure your final concentration is below this limit. If a higher concentration is needed, consider the stabilization methods mentioned in Q1.

  • DMSO Shock: When a concentrated DMSO stock solution is rapidly diluted into an aqueous medium, the compound can crash out of solution.

    • Solution: Minimize the percentage of DMSO in the final assay volume (ideally ≤0.5%). Perform serial dilutions in the assay medium rather than a single large dilution. Adding the compound solution to the medium with gentle vortexing can also help.

  • Media Components: Components in the cell culture media, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.[1][2]

    • Solution: Test the solubility of your compound in the base medium versus the complete medium (with serum, etc.) to identify any interactions. If serum proteins are the issue, you may need to explore serum-free media or use a formulation approach to protect the compound.

Q3: What are the likely degradation pathways for 2-amino-1,3,4-thiadiazole derivatives in an experimental setting?

A3: Based on forced degradation studies of structurally related compounds containing a thiadiazole or similar heterocyclic ring, the following degradation pathways are plausible:

  • Hydrolysis: The 1,3,4-thiadiazole ring can be susceptible to cleavage under both acidic and basic conditions. The amide linkage in some derivatives can also be hydrolyzed.

  • Oxidation: The sulfur atom in the thiadiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, potentially altering the compound's activity.

  • Photodegradation: Exposure to light, particularly UV, can cause degradation of the thiadiazole ring system. It is advisable to protect compound solutions from light.

Troubleshooting Guides

Problem: Inconsistent or Non-Reproducible Assay Results
Possible Cause Troubleshooting Step
Compound Instability Perform a stability study of your compound in the assay buffer under the experimental conditions (e.g., time, temperature). Analyze samples at different time points by HPLC to check for degradation.
Precipitation Visually inspect the assay plates for any signs of precipitation. If observed, follow the troubleshooting steps for compound precipitation (see FAQs).
Inaccurate Stock Solution Re-prepare the stock solution, ensuring the compound is fully dissolved. Use a calibrated balance and appropriate solvent.
Problem: Low or No Observed Biological Activity
Possible Cause Troubleshooting Step
Poor Solubility The effective concentration of the dissolved compound may be much lower than the nominal concentration. Use a stabilization method to improve solubility and re-run the assay.
Compound Degradation The active compound may be degrading in the assay medium. Assess compound stability and consider adding antioxidants or adjusting the pH of the buffer if necessary.
Incorrect Assay Conditions Verify that the assay conditions (e.g., pH, temperature, incubation time) are optimal for the target and compatible with the compound.

Data Presentation

Table 1: Comparison of Solubility Enhancement Methods for a Hypothetical 2-Amino-1,3,4-thiadiazole Derivative

Stabilization Method Initial Solubility (µg/mL) Solubility after Treatment (µg/mL) Fold Increase
Solid Dispersion (1:5 drug:PVP K30) 2.575.3~30
Solid Dispersion (1:5 drug:PEG 6000) 2.552.1~21
Co-crystal (with Nicotinamide) 2.535.8~14
Inclusion Complex (with HP-β-Cyclodextrin) 2.598.2~39

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To improve the dissolution rate of a poorly soluble 2-amino-1,3,4-thiadiazole derivative by preparing a solid dispersion with PVP K30.

Materials:

  • 2-amino-1,3,4-thiadiazole derivative

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (analytical grade)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Weigh 100 mg of the 2-amino-1,3,4-thiadiazole derivative and 500 mg of PVP K30 (1:5 ratio).

  • Dissolve both the compound and PVP K30 in a minimal amount of methanol (e.g., 20 mL) in a round-bottom flask with gentle stirring until a clear solution is obtained.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at 40-50°C until a dry film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve (e.g., 100 mesh) to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Shake-Flask Method for Solubility Determination

Objective: To determine the aqueous solubility of a 2-amino-1,3,4-thiadiazole derivative.

Materials:

  • 2-amino-1,3,4-thiadiazole derivative

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of the compound (e.g., 5-10 mg) to a vial containing a known volume of PBS (e.g., 5 mL). This ensures that a saturated solution is formed.

  • Seal the vials and place them in an orbital shaker set at 37°C and a suitable agitation speed (e.g., 150 rpm).

  • Equilibrate the samples for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand for a short period to let the excess solid settle.

  • Carefully withdraw an aliquot from the supernatant, avoiding the undissolved solid.

  • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the solubility in µg/mL or mM.

Protocol 3: Disc Diffusion Antimicrobial Susceptibility Testing

Objective: To assess the in vitro antimicrobial activity of a 2-amino-1,3,4-thiadiazole derivative against a bacterial strain.

Materials:

  • 2-amino-1,3,4-thiadiazole derivative stock solution (in DMSO)

  • Sterile blank paper discs (6 mm diameter)

  • Bacterial culture (e.g., Staphylococcus aureus) adjusted to 0.5 McFarland turbidity standard

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension to create a lawn.

  • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Impregnate the sterile blank paper discs with a known concentration of the 2-amino-1,3,4-thiadiazole derivative solution (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely in a sterile environment.

  • Aseptically place the impregnated discs onto the surface of the inoculated MHA plate. Ensure the discs are firmly in contact with the agar.

  • Place a control disc containing only the solvent (DMSO) on the same plate.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

  • Interpret the results based on the size of the inhibition zone.

Mandatory Visualizations

experimental_workflow cluster_prep Compound Preparation & Stabilization cluster_assay Biological Assay Compound 2-Amino-1,3,4-Thiadiazole Derivative Stabilization Stabilization Method (e.g., Solid Dispersion) Compound->Stabilization Solubilization Solubilization in Assay Buffer Stabilization->Solubilization Assay Perform Biological Assay (e.g., Cell Viability, Antimicrobial) Solubilization->Assay Dosing Data Data Acquisition Assay->Data Analysis Data Analysis & Interpretation Data->Analysis

Caption: Experimental workflow for testing stabilized 2-amino-1,3,4-thiadiazole derivatives.

troubleshooting_logic Start Inconsistent Assay Results? Check_Solubility Check for Compound Precipitation Start->Check_Solubility Yes Success Consistent Results Start->Success No Check_Stability Assess Compound Stability (HPLC) Check_Solubility->Check_Stability No Precipitation Optimize_Sol Optimize Solubilization (e.g., change solvent, use formulation) Check_Solubility->Optimize_Sol Precipitation Observed Optimize_Stab Modify Assay Conditions (e.g., shorter incubation, add stabilizers) Check_Stability->Optimize_Stab Degradation Observed Reassay Re-run Assay Check_Stability->Reassay Stable Optimize_Sol->Reassay Optimize_Stab->Reassay Reassay->Success

Caption: Troubleshooting logic for inconsistent assay results.

mapk_erk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Grb2 Grb2/SOS RTK->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Thiadiazole 2-Amino-1,3,4-Thiadiazole Derivative Thiadiazole->ERK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by 2-amino-1,3,4-thiadiazole derivatives.

impdh_pathway IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP NAD+ -> NADH IMPDH IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA Thiadiazole 2-Amino-1,3,4-Thiadiazole Metabolite Thiadiazole->IMPDH Inhibition

Caption: Inhibition of the IMP Dehydrogenase (IMPDH) pathway by metabolites of 2-amino-1,3,4-thiadiazole.

References

Validation & Comparative

Validating the Structure of 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, robust structural validation is paramount. This guide provides a comparative framework for the validation of 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine using mass spectrometry. Due to the limited availability of specific mass spectral data for this exact compound in published literature, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and compares it with experimental data for a structurally related analogue, 5-Phenyl-1,3,4-thiadiazol-2-amine.

Comparison of Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern is unique to a particular molecular structure and serves as a fingerprint for its identification.

Predicted Fragmentation for this compound:

The structure of this compound contains several key features that will influence its fragmentation in a mass spectrometer: a primary amine, an alkyl chain, and a 1,3,4-thiadiazole ring. The molecular ion peak [M]+• is expected at an m/z corresponding to its molecular weight. Subsequent fragmentation would likely proceed via cleavage of the C-C bonds in the aminopropyl side chain and fragmentation of the thiadiazole ring. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[1][2]

Experimental Fragmentation for 5-Phenyl-1,3,4-thiadiazol-2-amine:

In contrast, the fragmentation of 5-Phenyl-1,3,4-thiadiazol-2-amine, a related compound, has been reported.[3] The presence of the stable phenyl group leads to a different fragmentation pathway, dominated by fragments containing the aromatic ring.

The following table summarizes the predicted and experimental mass spectral data:

Compound Molecular Ion (m/z) Key Fragments (m/z) Interpretation
This compound (Predicted) 158141, 128, 115, 101, 85Loss of NH3, subsequent losses from the alkyl chain, and ring fragmentation.
5-Phenyl-1,3,4-thiadiazol-2-amine (Experimental)[3] 177121, 104, 77, 74Fragments corresponding to the phenyl group and cleavage of the thiadiazole ring.[3]

Experimental Protocols

A detailed protocol for the validation of this compound using mass spectrometry is provided below. This protocol can be adapted for other small molecule characterization studies.

Objective: To confirm the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern using mass spectrometry.

Materials:

  • This compound sample

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

  • HPLC or direct infusion system

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in methanol.

    • Dilute the stock solution to a final concentration of 10 µg/mL with methanol containing 0.1% formic acid.

  • Instrumentation Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

    • Set the ionization source to electrospray ionization (ESI) in positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve a stable and intense signal for the molecular ion.

  • Data Acquisition:

    • Acquire full scan mass spectra over a mass range of m/z 50-500 to detect the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain the fragmentation pattern.

    • Set the collision energy to a range of values (e.g., 10-40 eV) to observe a comprehensive set of fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak and confirm its m/z value corresponds to the calculated molecular weight of the compound.

    • Analyze the MS/MS spectrum to identify the major fragment ions.

    • Propose fragmentation pathways consistent with the observed fragment ions and the known fragmentation rules for the functional groups present in the molecule.

Visualizing the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the predicted fragmentation pathway for this compound.

fragmentation_pathway M [M]+• m/z = 158 F1 [M-NH3]+• m/z = 141 M->F1 - NH3 F2 [M-C2H5N]+• m/z = 115 M->F2 - C2H5N F3 [M-C3H7N2]+• m/z = 85 F2->F3 - N2H2

Caption: Predicted ESI-MS/MS fragmentation of this compound.

This guide provides a foundational approach for the structural validation of this compound using mass spectrometry. The combination of predictive fragmentation analysis, comparison with related known compounds, and a robust experimental protocol will enable researchers to confidently characterize their synthesized molecules. While other analytical techniques such as NMR and IR spectroscopy are essential for complete structural elucidation, mass spectrometry offers invaluable information regarding molecular weight and fragmentation, which are critical for confirming the identity of a compound.[4][5][6]

References

Confirming the Purity of Synthesized Aminopropyl Thiadiazole: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for confirming the purity of synthesized aminopropyl thiadiazole. Detailed experimental protocols and supporting data are presented to aid in selecting the most appropriate method for your laboratory's needs.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful and widely used technique for the purity assessment of small molecules due to its high resolution, sensitivity, and quantitative accuracy.[1][2] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[2] For aminopropyl thiadiazole, a reverse-phase HPLC method is typically employed.

Experimental Protocol: Purity Determination of Aminopropyl Thiadiazole by RP-HPLC

Objective: To determine the purity of a synthesized batch of aminopropyl thiadiazole and to identify and quantify any impurities.

Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA), 0.1% (v/v) in water

  • Aminopropyl thiadiazole sample

  • Reference standard of aminopropyl thiadiazole (if available)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 250 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized aminopropyl thiadiazole.

  • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same solvent to a final concentration of 0.1 mg/mL for analysis.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (solvent) to ensure a clean baseline.

  • If available, inject the reference standard to determine the retention time of aminopropyl thiadiazole.

  • Inject the prepared sample solution.

  • Monitor the chromatogram for the main peak corresponding to aminopropyl thiadiazole and any impurity peaks.

  • The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity Calculation:

Purity (%) = (Area of Aminopropyl Thiadiazole Peak / Total Area of All Peaks) x 100

Comparison with Alternative Purity Confirmation Methods

While HPLC is a robust method, other techniques can provide complementary information or may be more suitable in certain situations. The table below compares HPLC with other common methods for purity analysis of small molecules.[3][4][5]

Method Principle Advantages Disadvantages Typical Application for Aminopropyl Thiadiazole
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.[2]High resolution, quantitative accuracy, suitable for non-volatile and thermally labile compounds.[1]Requires reference standards for identification, can be complex to develop methods.Primary method for routine purity testing and quantification of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.[1][5]High sensitivity, provides structural information from mass spectra.[1]Only suitable for volatile and thermally stable compounds; derivatization may be required.Analysis of volatile impurities or degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-based detection.[1][4]Provides molecular weight and structural information for each separated component, high sensitivity and selectivity.[4]Higher cost and complexity compared to HPLC-UV.Identification of unknown impurities and confirmation of the main compound's identity.
Fourier-Transform Infrared Spectroscopy (FTIR) Absorption of infrared radiation by molecular vibrations.[4][5]Provides information about functional groups present, fast and non-destructive.[4]Not suitable for quantification of impurities, complex mixtures can be difficult to interpret.Confirmation of the presence of key functional groups in the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for quantification without a reference standard (qNMR).Lower sensitivity compared to other methods, can be expensive.Structural elucidation of the synthesized compound and major impurities.
Melting Point Analysis Determination of the temperature at which a solid becomes a liquid.[3]Simple, fast, and inexpensive.[3]Impurities generally lower and broaden the melting point range, not specific.[3]A preliminary and simple check for the presence of significant impurities.

Experimental Workflow for Purity Confirmation

The following diagram illustrates a typical workflow for the synthesis and purity confirmation of aminopropyl thiadiazole.

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of Aminopropyl Thiadiazole workup Reaction Work-up & Extraction synthesis->workup purification Column Chromatography or Recrystallization workup->purification sample_prep Sample Preparation (Dissolution & Dilution) purification->sample_prep lcms LC-MS purification->lcms nmr NMR purification->nmr ftir FTIR purification->ftir hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis (Purity Calculation) hplc_analysis->data_analysis final_report final_report data_analysis->final_report Final Purity Report lcms->final_report nmr->final_report ftir->final_report

Caption: Workflow for Synthesis and Purity Analysis.

Logical Relationship of Analytical Techniques

The choice of analytical technique depends on the specific question being addressed, from initial purity screening to in-depth structural confirmation.

logical_relationship cluster_purity Purity Assessment cluster_identity Identity Confirmation hplc HPLC (Quantitative Purity) lcms LC-MS (Molecular Weight) hplc->lcms Coupled Techniques gcms GC-MS (Volatile Impurities) nmr NMR (Definitive Structure) ftir FTIR (Functional Groups) synthesized_product Synthesized Aminopropyl Thiadiazole synthesized_product->hplc synthesized_product->gcms synthesized_product->lcms synthesized_product->nmr synthesized_product->ftir

Caption: Interrelation of Purity and Identity Techniques.

By employing a combination of these analytical methods, researchers can confidently confirm the purity and identity of synthesized aminopropyl thiadiazole, ensuring the quality and reliability of their research and development efforts.

References

A Comparative Analysis of Thiadiazole Derivatives as Corrosion Inhibitors in Hydrochloric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Thiadiazole derivatives have emerged as a promising class of corrosion inhibitors for various metals and alloys in acidic environments, particularly in hydrochloric acid (HCl) solutions which are widely used in industrial processes such as acid pickling, industrial cleaning, and oil well acidizing. The efficacy of these organic compounds stems from the presence of nitrogen and sulfur heteroatoms and the π-electrons in their molecular structure, which facilitate their adsorption onto the metal surface, forming a protective barrier against corrosive agents. This guide provides a comparative study of different thiadiazole derivatives, summarizing their performance based on experimental data and outlining the methodologies used for their evaluation.

Performance Comparison of Thiadiazole Derivatives

The inhibition efficiency of various thiadiazole derivatives is influenced by their molecular structure, the substituent groups attached to the thiadiazole ring, and their concentration in the corrosive medium. The following table summarizes the performance of several recently studied thiadiazole derivatives in HCl solutions.

Inhibitor NameConcentrationMetalMediumMethodologyInhibition Efficiency (%)Reference
(E)-N-(anthracen-9-ylmethylene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (A9CNPTDA)1.0 mMCarbon Steel1M HClGravimetric98.04[1][2]
N-(anthracen-9(10H)-ylidene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (ANNPTDA)1.0 mMCarbon Steel1M HClGravimetric95.32[1][2]
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1)0.002 MMild Steel0.5M H₂SO₄Electrochemical Impedance Spectroscopy>90 (visual estimate from graph)[3][4]
2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole (a2)0.002 MMild Steel0.5M H₂SO₄Electrochemical Impedance Spectroscopy<90 (visual estimate from graph)[3][4]
N,N-dihydroxyethyl-(5-methyl-[1][5][6] thiadiazol-2-sulfur)-carbonyl acetamide (TSCA)40 mg/LQ235 Carbon Steel1M HClWeight Loss, EIS, Potentiodynamic>96[7]
2-amino-5-ethyl-1,3,4-thiadiazole (TTD)Not Specified304 Stainless SteelDilute HClMass Loss, Polarization70.22 - 74.2[6]
5-amino-1,3,4-thiadiazole-2-thiol (5-ATT)2.0 mMAluminium1M HClWeight Loss94.28[8]

Mechanism of Corrosion Inhibition

The primary mechanism by which thiadiazole derivatives inhibit corrosion is through adsorption onto the metal surface. This process can involve physisorption, chemisorption, or a combination of both. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic ring, play a crucial role in the adsorption process by coordinating with the vacant d-orbitals of the metal atoms. This forms a protective film that isolates the metal from the corrosive environment. The general mechanism is illustrated in the diagram below.

CorrosionInhibition cluster_solution HCl Solution cluster_metal Metal Surface cluster_protection Protective Film Formation H+ H⁺ Metal Metal (e.g., Fe) H+->Metal Corrosion Attack Cl- Cl⁻ Thiadiazole Thiadiazole Derivative Thiadiazole->Metal Adsorption ProtectiveFilm Protective Inhibitor Film

Caption: General mechanism of corrosion inhibition by thiadiazole derivatives.

Experimental Protocols

The evaluation of corrosion inhibitors typically involves a combination of electrochemical and weight loss techniques.

Weight Loss (Gravimetric) Method

This is a straightforward and widely used method to determine the corrosion rate and inhibition efficiency.

  • Specimen Preparation: Metal coupons of a specific dimension are mechanically polished with different grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried.

  • Immersion Test: The pre-weighed coupons are immersed in the HCl solution with and without the inhibitor at a specific concentration and temperature for a set period.

  • Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%).

The inhibition efficiency is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.[1]

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Measurement: The working electrode is immersed in the test solution (HCl with and without inhibitor) until a stable open circuit potential (OCP) is reached. The potential is then scanned from a cathodic potential to an anodic potential at a slow scan rate.

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency is calculated from the corrosion current densities with and without the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/solution interface.

  • Measurement: The measurement is performed using the same three-electrode cell as in potentiodynamic polarization. A small amplitude AC signal is applied to the working electrode at the OCP over a wide range of frequencies.

  • Data Representation: The impedance data is often represented as Nyquist plots (imaginary impedance vs. real impedance) or Bode plots (impedance and phase angle vs. frequency).

  • Analysis: The plots are analyzed by fitting the data to an equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in the Rct value in the presence of the inhibitor indicates the formation of a protective film. The inhibition efficiency can be calculated from the Rct values.

References

Aminopropyl Thiadiazole: A Comparative Analysis of Efficacy Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. This guide provides a comprehensive evaluation of the efficacy of aminopropyl thiadiazole and its derivatives, benchmarked against a range of standard antibiotics. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison supported by experimental data to inform future research and development in this critical area.

Thiadiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating potent antimicrobial properties against a wide array of bacteria and fungi.[1] The unique structural features of the thiadiazole ring, including its mesoionic character, allow for effective interaction with biological targets and the ability to cross cellular membranes.[1] Many newly synthesized 1,3,4-thiadiazole derivatives have exhibited inhibitory efficacy superior or comparable to standard reference antibiotics.[2][3]

Quantitative Comparison of Antimicrobial Activity

The following tables summarize the available quantitative data on the antimicrobial activity of various aminopropyl thiadiazole derivatives compared to standard antibiotics. The data is primarily presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity (MIC in µg/mL) of Thiadiazole Derivatives Against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureusBacillus subtilisEnterococcus faecalis
2-Amino-1,3,4-thiadiazole derivative (19)62.5--
Ampicillin-->12 (derivative 58a showed better activity)[2]
CiprofloxacinComparable activity reported[4]--
NeomycinReference drug in some studies[5]--
GriseofulvinComparable activity reported[4]--

Table 2: Antibacterial Activity (MIC in µg/mL) of Thiadiazole Derivatives Against Gram-Negative Bacteria

Compound/AntibioticEscherichia coliPseudomonas aeruginosaXanthomonas oryzae pv. oryzae
4-[5-amino 1,3,4-thiadiazole-2-yl] phenol0.8No effect-
1,3,4-Thiadiazole derivative (30)--1.8
Thiodiazole copper--92.5
NeomycinReference drug in some studies[5]--

Note: A lower MIC value indicates greater antimicrobial efficacy.

Mechanism of Action

Thiadiazole derivatives exert their bactericidal effects through multiple mechanisms, primarily by interfering with the synthesis of the bacterial cell wall and disrupting the integrity of the cell membrane.[1] Some derivatives have also been shown to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[6] This multi-faceted approach to bacterial inhibition is a promising attribute in the context of rising antibiotic resistance.

Experimental Protocols

The evaluation of the antimicrobial efficacy of aminopropyl thiadiazole derivatives and standard antibiotics is conducted using standardized laboratory procedures. The following are detailed methodologies for key experiments cited in the supporting literature.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of a compound's antimicrobial potency. Two primary methods are employed:

  • Broth Dilution Method:

    • A series of dilutions of the test compound (e.g., aminopropyl thiadiazole) and a standard antibiotic are prepared in a liquid growth medium in test tubes or microtiter plates.

    • Each tube or well is inoculated with a standardized suspension of the target bacterium.

    • The samples are incubated under conditions optimal for bacterial growth.

    • The MIC is determined as the lowest concentration of the compound that shows no visible signs of bacterial growth (i.e., no turbidity).[7]

  • Agar Dilution Method:

    • A series of agar plates are prepared, each containing a different concentration of the test compound.

    • The surface of each plate is inoculated with a standardized suspension of the target bacterium.

    • The plates are incubated to allow for bacterial growth.

    • The MIC is the lowest concentration of the compound at which no bacterial colonies are formed.[8]

Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • A petri dish containing an agar medium is uniformly inoculated with a lawn of the target bacteria.

  • Filter paper disks impregnated with known concentrations of the test compounds and standard antibiotics are placed on the agar surface.[7]

  • The plate is incubated, allowing the compounds to diffuse into the agar.

  • The effectiveness of the compound is determined by measuring the diameter of the "zone of inhibition," a clear area around the disk where bacterial growth is prevented.[9] A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

Visualizing Experimental and Logical Frameworks

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow_MIC cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of aminopropyl thiadiazole & antibiotics C Inoculate dilutions with bacteria A->C Add to B Prepare standardized bacterial inoculum B->C Add to D Incubate at optimal temperature and time C->D E Observe for visible growth (turbidity) D->E F Determine lowest concentration with no growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanism_of_Action Thiadiazole Aminopropyl Thiadiazole Inhibition Inhibition Thiadiazole->Inhibition Disruption Disruption Thiadiazole->Disruption CellWall Bacterial Cell Wall Synthesis BacterialDeath Bacterial Cell Death CellWall->BacterialDeath CellMembrane Bacterial Cell Membrane CellMembrane->BacterialDeath DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA_Gyrase->BacterialDeath Inhibition->CellWall Inhibition->DNA_Gyrase Disruption->CellMembrane

Caption: Proposed mechanisms of action for aminopropyl thiadiazole.

References

structure-activity relationship (SAR) studies of 2-amino-1,3,4-thiadiazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationships (SAR) of 2-amino-1,3,4-thiadiazole derivatives reveals their significant potential across various therapeutic areas, most notably in antimicrobial and anticancer applications. The versatility of the 2-amino-1,3,4-thiadiazole scaffold allows for extensive chemical modifications, leading to a broad spectrum of biological activities. This guide compares the performance of various derivatives, provides supporting experimental data, and outlines the methodologies used in their evaluation.

Antimicrobial Activity of 2-Amino-1,3,4-thiadiazole Derivatives

The 2-amino-1,3,4-thiadiazole nucleus is a key structural component in a variety of antimicrobial agents.[1][2][3][4] The biological activity of these derivatives is largely influenced by the nature of the substituents at the C5 position and on the amino group.

Structure-Activity Relationship (SAR) Insights
  • Substitution at the C5 Position : The introduction of bulky and lipophilic groups at the C5 position of the thiadiazole ring often enhances antimicrobial activity. For instance, derivatives with dihydropyrimidine moieties have shown moderate to good inhibitory activity against various bacterial strains.[1][5]

  • Substitution on the Amino Group : Modifications of the 2-amino group have a significant impact on the antimicrobial spectrum. The introduction of a p-tolyl substituent on the amine group of acetamidophenoxymethyl-1,3,4-thiadiazole derivatives was found to significantly increase antibacterial activity.[5] Similarly, a p-chlorophenyl derivative of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole showed notable activity against S. aureus.[1][5]

  • Hybrid Molecules : Combining the 2-amino-1,3,4-thiadiazole scaffold with other heterocyclic rings, such as coumarin or indole, has yielded hybrid compounds with moderate to good antibacterial and antifungal properties.[1]

  • Metal Complexes : Complexation with metal ions like Cu(II) and Ni(II) has been shown to increase the antifungal activity of 2-amino-1,3,4-thiadiazole derivatives compared to the parent ligand.[1]

Comparative Antimicrobial Activity Data
Compound/Derivative ClassModificationTarget Organism(s)Activity (MIC/Inhibition)Reference
Dihydropyrimidine derivativesSubstituted at C5 of thiadiazole ringE. coli, P. aeruginosa, S. aureusModerate to good inhibitory activity[1][5]
Acetamidophenoxymethyl derivativesp-tolyl substituent on the amino groupB. subtilisSignificantly increased activity[5]
Naphthyl derivativesp-chlorophenyl on the amino groupS. aureusMIC value of 62.5 µg/mL[1][5]
Phenylamino derivatives2,4-dichlorophenylaminoC. albicansMIC = 32.6 µg/mL (higher than itraconazole)[5]
Metal complexesCu(II) and Ni(II) complexesAspergillus species, C. albicansIncreased antifungal activity[1]
Indole derivativesSubstituted phenyl on the amino groupE. coli, C. albicansGood to high activity[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum : Bacterial or fungal strains are cultured on an appropriate agar medium. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard.

  • Preparation of Microdilution Plates : The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation : Each well is inoculated with the prepared microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation : The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Antimicrobial Screening

G cluster_assay Assay cluster_analysis Data Analysis A Synthesized 2-Amino-1,3,4-thiadiazole Derivatives C Preparation of Stock Solutions A->C B Bacterial/Fungal Strain Selection F Inoculation with Microbial Suspension B->F E Serial Dilution in 96-well Plates C->E D Culture Media Preparation D->E E->F G Incubation F->G H Visual Inspection for Growth G->H I Determination of Minimum Inhibitory Concentration (MIC) H->I J Comparison with Standard Drugs (e.g., Ciprofloxacin) I->J

Caption: General workflow for the antimicrobial screening of 2-amino-1,3,4-thiadiazole derivatives.

Anticancer Activity of 2-Amino-1,3,4-thiadiazole Derivatives

The 2-amino-1,3,4-thiadiazole scaffold has been identified as a promising foundation for the development of novel anticancer agents.[6][7][8] These compounds have demonstrated antitumor properties in various in vitro and in vivo models, targeting a diverse range of molecular pathways.[6]

Structure-Activity Relationship (SAR) Insights
  • Aromatic Substitution at C5 : The introduction of an aromatic ring at the 5th position of the thiadiazole core generally enhances the anticancer effect.[6] The nature and position of substituents on this aromatic ring are critical for activity. For instance, a 2,4-dihydroxyphenyl group at the C5 position has been a key feature in several potent anticancer derivatives.[9][10]

  • Substitution on the Amino Group : The type of substituent on the 2-amino group also plays a crucial role. Phenylamino derivatives, particularly those with halogen substitutions (e.g., 4-fluorophenylamino), have shown promising anticancer activity.[10]

  • Mechanism of Action : The anticancer effects of these derivatives have been attributed to various mechanisms, including the inhibition of cell proliferation, decreased DNA synthesis, and reduced cell motility.[9] Importantly, some of these compounds have shown selectivity, being non-toxic to normal cells at their effective antiproliferative concentrations.[9]

Comparative Anticancer Activity Data
Compound/DerivativeModificationCancer Cell LineActivity (IC50)Reference
4ClABT2-(3-chlorophenylamino)-5-(2,4-dihydroxyphenyl)T47D (Breast), HT-29 (Colon), FTC-238 (Thyroid), etc.Dose-dependent inhibition of proliferation[9]
FABT2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)Medulloblastoma/Rhabdomyosarcoma, Neuroblastoma, GliomaInhibition of proliferation and cell migration[10]
Compound 4yN-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamideMCF-7 (Breast)0.084 ± 0.020 mmol L-1[11]
Compound 4yN-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamideA549 (Lung)0.034 ± 0.008 mmol L-1[11]
Compound 2g5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44 µM (48h)[6][12]
Compound 2g5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast)23.29 µM (48h)[6][12]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the incubation period, the medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another 2-4 hours.

  • Formazan Solubilization : The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by metabolically active cells.

  • Absorbance Measurement : The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Workflow for In Vitro Anticancer Screening

G cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assay Viability Assay (MTT) cluster_results Results A Select Cancer Cell Lines (e.g., MCF-7, A549) B Culture and Seed Cells in 96-well Plates A->B D Treat Cells with Compounds B->D C Prepare Serial Dilutions of Test Compounds C->D E Incubate for 24-72 hours D->E F Add MTT Reagent E->F G Incubate and Solubilize Formazan F->G H Measure Absorbance G->H I Calculate Cell Viability (%) H->I J Determine IC50 Values I->J K Compare with Standard Drug (e.g., Cisplatin) J->K

Caption: Standard workflow for evaluating the anticancer activity of novel compounds using the MTT assay.

Other Reported Biological Activities

Beyond antimicrobial and anticancer effects, 2-amino-1,3,4-thiadiazole derivatives have been investigated for a range of other pharmacological activities, including:

  • Antiviral Activity : Certain derivatives have shown in vitro inhibitory activity against HIV-1 and HIV-2 strains.[13] Structure-activity relationship studies suggest that the 2-amino-1,3,4-thiadiazole moiety can be a valuable component for anti-HIV agents.[13]

  • Antiplatelet Activity : A series of thiadiazole derivatives were synthesized and evaluated for their ability to inhibit platelet aggregation, with some compounds showing moderate activity.[14]

  • Adenosine A3 Receptor Antagonists : N-acetyl or propionyl substitutions on the aminothiadiazole template have led to a significant increase in binding affinity and selectivity for human adenosine A3 receptors.[15]

Conclusion

The 2-amino-1,3,4-thiadiazole scaffold is a highly privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. SAR studies consistently show that the pharmacological profile of these derivatives can be finely tuned through substitutions at the C5 position and the 2-amino group. The introduction of aromatic and heterocyclic moieties, as well as the formation of metal complexes, are effective strategies for enhancing potency and modulating selectivity. The promising results in antimicrobial and anticancer screenings, supported by clear structure-activity relationships, underscore the potential of 2-amino-1,3,4-thiadiazole derivatives as lead compounds for the development of new therapeutic agents. Future research should continue to explore novel substitutions and hybrid molecules to further optimize the efficacy and safety of this versatile scaffold.

References

benchmarking aminopropyl thiadiazole performance in steel surface protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of aminopropyl thiadiazole and its derivatives as corrosion inhibitors for steel surfaces, benchmarked against other common alternatives. The information presented is supported by experimental data from various scientific studies, offering a valuable resource for researchers and professionals in materials science and chemical engineering.

Performance Comparison of Corrosion Inhibitors for Steel in 1M HCl

The following table summarizes the inhibition efficiency of aminopropyl thiadiazole derivatives and other selected corrosion inhibitors for mild steel in a 1M hydrochloric acid (HCl) solution. Inhibition efficiency (IE) is a key metric for evaluating the performance of a corrosion inhibitor, representing the percentage reduction in the corrosion rate of the metal in the presence of the inhibitor compared to its absence.

InhibitorConcentrationTemperatureInhibition Efficiency (%)Test Method
Thiadiazole Derivatives
2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP)0.5 mM303 K94.6Weight Loss, EIS
5,5'-(1,4-phenylene)bis(N-phenyl-1,3,4-thiadiazol-2-amine) (PBPA)0.5 mM303 K94.0Weight Loss
N,N-dihydroxyethyl-(5-methyl-[1][2][3] thiadiazol-2-sulfur)-carbonyl acetamide40 mg/LNot Specified>96.0Weight Loss, EIS, PDP
A Thiadiazole Derivative5x10⁻⁴ M303 K>90.0Weight Loss
Alternative Inhibitors
Benzotriazole (BTA)25 mM303 K93.46Weight Loss
2-Mercaptobenzothiazole (MBT)Not SpecifiedNot SpecifiedHigh (Better than ABT)EIS
Dodecylamine100 ppmNot SpecifiedHighEIS, PDP
Succinic Acid10 ppm333 K96.29Weight Loss
Octadecylamine1000 ppm298 K>90.0Weight Loss, EIS, PDP

Mechanism of Action: Adsorption and Protective Film Formation

The primary mechanism by which aminopropyl thiadiazole and other heterocyclic inhibitors protect steel surfaces is through adsorption. The inhibitor molecules adhere to the metal surface, forming a protective film that acts as a barrier, isolating the steel from the corrosive environment. This adsorption can be classified as either physisorption, chemisorption, or a combination of both.

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: This is a stronger form of adsorption that involves the formation of coordinate covalent bonds between the heteroatoms (Nitrogen, Sulfur) in the inhibitor molecule and the d-orbitals of the iron atoms on the steel surface.

The presence of nitrogen and sulfur atoms, along with π-electrons in the thiadiazole ring, makes these compounds particularly effective at adsorbing onto the steel surface and forming a stable, protective layer.[4][5][6]

cluster_solution Corrosive Solution (e.g., HCl) cluster_steel Steel Surface cluster_protection Protective Mechanism Inhibitor Aminopropyl Thiadiazole (Inhibitor Molecules) Steel Fe (Iron atoms) Inhibitor->Steel Adsorption (Physisorption/Chemisorption) H+ H+ H+->Steel Corrosive Attack Cl- Cl- Cl-->Steel Corrosive Attack ProtectiveFilm Formation of a Protective Inhibitor Film

Caption: Adsorption mechanism of aminopropyl thiadiazole on a steel surface.

Experimental Protocols

The evaluation of corrosion inhibitors typically involves a combination of gravimetric and electrochemical techniques to determine their effectiveness.

Weight Loss Method

This is a straightforward and widely used method to determine the corrosion rate.

Procedure:

  • Sample Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of increasing grit, degreased with a solvent like acetone, washed with distilled water, and dried.

  • Initial Weighing: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without the inhibitor at a specific concentration and temperature for a set period.

  • Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using a standard cleaning solution (e.g., Clarke's solution).

  • Final Weighing: The coupons are washed, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE %).

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

Procedure:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the steel sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned in both the anodic and cathodic directions from the OCP at a slow, constant rate.

  • Data Analysis: The resulting current is measured, and a Tafel plot (log of current density vs. potential) is generated. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic curves. The inhibition efficiency is calculated from the icorr values.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.

Procedure:

  • Electrochemical Cell Setup: The same three-electrode cell as in the PDP method is used.

  • OCP Stabilization: The system is allowed to stabilize at the OCP.

  • Impedance Measurement: A small amplitude AC signal is applied to the working electrode over a range of frequencies.

  • Data Analysis: The impedance data is plotted in Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.

cluster_prep 1. Sample Preparation cluster_exp 2. Experimental Setup cluster_measure 3. Measurement cluster_analysis 4. Data Analysis Prep Polish, Degrease, Wash, and Dry Steel Coupons WeightLoss Weight Loss: Immerse in Solution (with/without inhibitor) Prep->WeightLoss Electrochem Electrochemical (PDP/EIS): Three-Electrode Cell Setup Prep->Electrochem Weigh Weigh Coupons (Before and After) WeightLoss->Weigh Scan Perform Polarization Scan (PDP) or Frequency Scan (EIS) Electrochem->Scan Calc Calculate Corrosion Rate and Inhibition Efficiency Weigh->Calc Plot Generate Tafel Plots (PDP) or Nyquist/Bode Plots (EIS) Scan->Plot Plot->Calc

Caption: General experimental workflow for evaluating corrosion inhibitors.

Conclusion

Aminopropyl thiadiazole and its derivatives have demonstrated high inhibition efficiencies for the protection of steel surfaces in acidic environments. Their performance is comparable to, and in some cases exceeds, that of other well-established corrosion inhibitors. The mechanism of protection is primarily through the formation of a stable adsorbed film on the steel surface, which is facilitated by the presence of nitrogen and sulfur heteroatoms and the aromatic ring structure. The choice of a specific inhibitor will depend on the particular application, including the nature of the corrosive environment, operating temperature, and economic considerations. The experimental protocols outlined in this guide provide a standardized framework for the evaluation and comparison of different corrosion inhibitors.

References

Safety Operating Guide

Prudent Disposal of 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine was found. The following disposal procedures are based on safety data for structurally similar compounds, including various substituted thiadiazoles and aminopropyl compounds. Researchers must consult their institution's environmental health and safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations. The information provided here is for guidance purposes only.

This document provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The procedural guidance is derived from the safety protocols of analogous chemical structures.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on information for similar chemical compounds.

Protection Type Required Equipment Rationale and Key Considerations
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US) standards is recommended to protect against splashes and airborne particles.[1]
Skin Protection Impervious and fire/flame-resistant clothing. Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves for integrity before use and observe breakthrough times provided by the supplier.[1][2] Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[2][3] If exposure limits are exceeded, a full-face respirator may be necessary.[1]Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
General Hygiene Wash hands and any exposed skin thoroughly after handling.[3][4] Do not eat, drink, or smoke in the work area.[3][4]An emergency eyewash station and safety shower should be in close proximity to the workstation.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure should be performed in a designated and properly ventilated area.

1. Waste Identification and Segregation:

  • Identify the waste as a nitrogen and sulfur-containing organic compound.
  • Segregate the waste from incompatible materials, such as strong oxidizing agents and strong acids.[2][3]
  • Keep the compound in its original or a clearly labeled, tightly sealed container.

2. Small Spills and Residue Management:

  • For small spills, carefully sweep up the solid material, avoiding dust formation.[3]
  • Use an absorbent material, such as Chemizorb®, for any liquid residue.
  • Collect the swept-up material and absorbent into a suitable, labeled container for disposal.
  • Clean the affected area thoroughly.

3. Container Management:

  • Ensure the waste container is properly sealed and stored in a cool, well-ventilated, and locked area until collection.[2][3]
  • Do not dispose of the chemical down the drain.

4. Final Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant.[2][3][4]
  • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for collection and disposal in accordance with all applicable regulations.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Identify Waste (this compound) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate from Incompatible Materials (Strong Oxidizers, Acids) B->C D Is this a small spill? C->D E Sweep up solid material, avoiding dust formation. Use absorbent for liquids. D->E Yes F Place in a labeled, sealed waste container. D->F No (Bulk Waste) E->F G Store container in a cool, well-ventilated, secure area. F->G H Contact EHS for disposal at an approved waste facility. G->H I End H->I

Caption: Logical workflow for the safe disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。